5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBDAOQQBVANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514028 | |
| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76767-44-7 | |
| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The presence of a bromo group, a phenyl ring, and a nitrile functional group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its known physicochemical properties, relevant experimental protocols, and safety information.
Physicochemical Properties
The core physicochemical data for this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 76767-44-7 | [4][5] |
| Molecular Formula | C₁₀H₆BrN₃ | [4][6] |
| Molecular Weight | ~248.08 g/mol | Inferred from Formula |
| Monoisotopic Mass | 246.9745 Da | [6] |
| IUPAC Name | This compound | |
| Melting Point | 115-116 °C | |
| Physical Form | Solid | |
| Purity | 98% | |
| Predicted XlogP | 2.6 | [6] |
| Storage Temperature | 4 °C |
Experimental Protocols & Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided results, a general synthetic approach for similar 5-amino-pyrazole-4-carbonitrile derivatives can be described. This typically involves a multi-component reaction.
General Synthesis of 1-Phenyl-pyrazole-4-carbonitrile Derivatives
A common and efficient method for synthesizing the pyrazole core involves the reaction of a β-ketonitrile or a related precursor with phenylhydrazine. For compounds like the title molecule, a plausible synthetic route is the reaction of an appropriate halogenated three-carbon precursor with phenylhydrazine.
A general procedure for synthesizing similar pyrazole derivatives, such as 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazoles, involves the microwave-assisted reaction of a halogenated aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a base like piperidine in an ethanol solvent[7]. The reaction mixture is heated for a short duration (e.g., two minutes) at elevated temperatures (e.g., 140°C)[7]. The crude product is then purified, typically by recrystallization or column chromatography.
Characterization Techniques
The structural confirmation of this compound and related compounds relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For similar pyrazole structures, characteristic chemical shifts are observed for the pyrazole ring protons and carbons, as well as for the phenyl and nitrile groups[8][9][10].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration[9][10].
-
Melting Point Analysis: A sharp melting point range, such as the 115-116 °C observed for this compound, is a good indicator of purity.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted pyrazole derivative, based on common laboratory practices.
Caption: A logical workflow for pyrazole synthesis and analysis.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. 76767-44-7|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C10H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide outlines the expected structural characteristics and provides generalized experimental protocols based on established chemical principles and data from closely related analogs. The document covers the key spectroscopic techniques essential for structure confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific quantitative data from experimental studies on the title compound is not available in the public domain, this guide serves as a foundational resource for researchers undertaking its synthesis and characterization.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of a wide range of therapeutic agents. The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their biological activity, making the synthesis and characterization of novel derivatives an active area of research.
This compound (Figure 1) is a substituted pyrazole with potential as a key intermediate in the synthesis of more complex molecules for drug discovery. Accurate structural elucidation is the cornerstone of any research and development involving such compounds, ensuring the integrity of subsequent biological and pharmacological studies.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for handling, storage, and initial characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 76767-44-7 | [1] |
| Molecular Formula | C₁₀H₆BrN₃ | [1][2] |
| Molecular Weight | 248.08 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 115-116 °C | |
| Purity | Typically >98% (as commercially available) |
Synthesis Pathway
A potential synthetic pathway is illustrated in the diagram below. This would likely involve the reaction of a brominated β-ketonitrile precursor with phenylhydrazine. The specific reagents and reaction conditions would require experimental optimization.
Caption: Conceptual synthesis pathway for this compound.
General Experimental Protocol for Pyrazole Synthesis
The following is a generalized protocol that could serve as a starting point for the synthesis of the title compound. Note: This is a hypothetical protocol and would require optimization.
-
Reaction Setup: To a solution of the appropriate brominated β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added phenylhydrazine (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Structure Elucidation by Spectroscopic Methods
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data from these analyses are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group and the single proton on the pyrazole ring. The anticipated chemical shifts are summarized in Table 2.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 5H |
| Pyrazole-H3 | ~8.0 | Singlet | 1H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The expected chemical shifts are outlined in Table 3.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-CN | 110 - 120 |
| C-4 | 90 - 100 |
| Phenyl-C | 120 - 140 |
| C-3 | 140 - 150 |
| C-5 | 135 - 145 |
| CN | 115 - 125 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are listed in Table 4.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile) | 2220 - 2260 | Sharp, Medium |
| C=N (pyrazole ring) | 1580 - 1620 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-Br | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted mass-to-charge ratios for various adducts are presented in Table 5.[2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 247.9818 |
| [M+Na]⁺ | 269.9637 |
| [M-H]⁻ | 245.9672 |
| [M]⁺• | 246.9740 |
Experimental Workflow for Characterization
A standard workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and characterization of the title compound.
Biological Significance and Future Directions
While specific biological activities for this compound have not been reported, the pyrazole scaffold is a known pharmacophore. Derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom and a cyano group provides handles for further chemical modification, making this compound a potentially valuable starting material for the synthesis of novel drug candidates.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a thorough investigation of its biological properties. Screening against various biological targets could uncover potential therapeutic applications.
Conclusion
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a complete, experimentally verified dataset for this specific molecule is not currently available in the public literature, this guide provides a comprehensive overview of the expected analytical data and a framework for its synthesis and characterization. This information will be invaluable for researchers and scientists working on the development of novel pyrazole-based compounds for various applications in chemistry and pharmacology.
References
An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 76767-44-7)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Physicochemical Properties
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a synthetic heterocyclic compound belonging to the pyrazole class. The presence of a phenyl group, a bromo substituent, and a nitrile functional group on the pyrazole core suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76767-44-7 | Commercial Suppliers |
| Molecular Formula | C₁₀H₆BrN₃ | [Commercial Suppliers] |
| Molecular Weight | 248.08 g/mol | [Commercial Suppliers] |
| IUPAC Name | This compound | [Commercial Suppliers] |
| Melting Point | 115-116 °C | [Commercial Suppliers] |
| Physical Form | Solid | [Commercial Suppliers] |
| Purity | Typically ≥98% | [Commercial Suppliers] |
| Storage Temperature | 4°C | [Commercial Suppliers] |
| InChI Key | JIMBDAOQQBVANQ-UHFFFAOYSA-N | [Commercial Suppliers] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 2.6 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
Caption: Proposed one-pot synthesis of the target compound.
General Experimental Protocol (Adapted from the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives)[2]:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of phenylhydrazine and malononitrile in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine or a solid-supported catalyst) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55°C or reflux) for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Bromination: Following the formation of the pyrazole intermediate, an electrophilic brominating agent (e.g., N-bromosuccinimide) would be added to introduce the bromine atom at the 5-position of the pyrazole ring.
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.
Spectral Data for Structural Elucidation
While the specific spectra for this compound were not found, spectral data for closely related analogs are available and can be used for comparative structural confirmation.
Table 3: Expected and Analogous Spectral Data
| Technique | Expected/Analogous Data | Source(s) |
| FT-IR (KBr, cm⁻¹) | ν(C≡N): ~2220-2230, ν(C=N): ~1600-1640, ν(C-Br): ~500-600 | [2][3][4] |
| ¹H NMR (CDCl₃, δ ppm) | Phenyl protons: ~7.3-7.8 (m), Pyrazole proton (H3): ~7.6-8.0 (s) | [2][5] |
| ¹³C NMR (CDCl₃, δ ppm) | C-CN: ~114, C-Br (C5): ~95-105, Phenyl carbons: ~120-140, Pyrazole carbons: variable | [2][5] |
| Mass Spectrometry (EI) | [M]⁺ expected around m/z 247/249 (due to Br isotopes) | [1][6] |
Biological Activities and Potential Applications
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[6] Derivatives of 1-phenyl-1H-pyrazole have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and enzymes.
Potential Anti-inflammatory Signaling Pathway Inhibition:
Caption: Potential inhibition of inflammatory signaling.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)[7][8]:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antimicrobial Activity
Pyrazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][10]:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, with some compounds showing promising cytotoxicity against various cancer cell lines.[11][12][13]
Experimental Workflow for In Vitro Cytotoxicity Assessment:
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[3][14][15]:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with increasing concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
ADME and Toxicology Profile (Predicted)
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not available. However, in silico predictions and data from similar pyrazole derivatives can provide some initial insights.
Table 4: Predicted ADME Properties of Pyrazole Derivatives
| ADME Parameter | General Trend for Pyrazole Derivatives | Source(s) |
| Oral Bioavailability | Variable, can be optimized through structural modification | [14] |
| Metabolic Stability | Generally moderate, primarily metabolized by CYP enzymes | [14] |
| Plasma Protein Binding | Often high | [14] |
| Blood-Brain Barrier Permeability | Can be designed to be CNS penetrant or non-penetrant | [8] |
It is crucial to perform in vitro and in vivo ADME and toxicology studies to accurately determine the pharmacokinetic and safety profile of this compound.
Conclusion
This compound is a chemical entity with significant potential for further investigation in drug discovery and materials science. Its structural features suggest the possibility of diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of its known properties and outlines detailed experimental protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential.
References
- 1. apec.org [apec.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. woah.org [woah.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Potential Mechanism of Action of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is a notable absence of specific studies detailing the mechanism of action for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. This guide, therefore, provides an in-depth analysis of the known biological activities and mechanisms of action of closely related structural analogs, primarily focusing on 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives and other substituted 1-phenyl-1H-pyrazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating this class of compounds.
The pyrazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will explore the potential mechanisms through which compounds structurally related to this compound may exert their effects.
Potential Mechanism of Action: Insights from Structural Analogs
Xanthine Oxidoreductase (XOR) Inhibition
A significant potential mechanism of action for this class of compounds is the inhibition of xanthine oxidoreductase (XOR), an enzyme pivotal in purine metabolism and a key target in the management of hyperuricemia and gout. A study on 1-phenyl-pyrazole-4-carboxylic acid derivatives has demonstrated potent inhibitory activity against XOR[1].
Signaling Pathway:
Caption: Inhibition of Xanthine Oxidoreductase by 1-phenyl-pyrazole derivatives.
Quantitative Data:
The inhibitory potency of several 1-phenyl-pyrazole-4-carboxylic acid derivatives against xanthine oxidoreductase is summarized in the table below.
| Compound | R1 | R2 | IC50 (nM)[1] |
| 16c | 3-CN | 4-OH | 5.7 |
| 16d | 3-CN | 2-F | 5.7 |
| 16f | 3-CN | 2-OH | 4.2 |
| Febuxostat (Standard) | - | - | 5.4 |
Experimental Protocols:
In Vitro Xanthine Oxidase Inhibitory Assay [1]
-
Enzyme and Substrate Preparation: Bovine milk xanthine oxidase is used. A stock solution of the test compounds and the reference drug (Allopurinol or Febuxostat) is prepared in DMSO. The substrate, xanthine, is dissolved in a phosphate buffer (pH 7.5).
-
Assay Procedure: The reaction mixture, containing the phosphate buffer, test compound solution, and xanthine oxidase solution, is pre-incubated for 15 minutes at 25 °C.
-
Initiation and Measurement: The reaction is initiated by the addition of the xanthine solution. The absorbance is measured spectrophotometrically at 295 nm. The rate of uric acid formation is monitored.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the concentration-response curve.
In Vivo Hypouricemic Activity in Mice [1]
-
Animal Model: A hyperuricemia model is induced in mice by intraperitoneal injection of potassium oxonate.
-
Drug Administration: The test compounds and a reference drug are administered orally to the mice one hour after the induction of hyperuricemia.
-
Sample Collection: Blood samples are collected from the retro-orbital plexus at a specified time point after drug administration.
-
Uric Acid Measurement: The serum is separated by centrifugation, and the uric acid levels are determined using a commercial uric acid quantification kit.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated by comparing the treated groups with the hyperuricemic control group.
Antimicrobial Activity
Derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile have also been investigated for their antimicrobial properties. Specifically, 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents[2][3].
Experimental Workflow:
Caption: General workflow for antimicrobial screening of pyrazole derivatives.
Experimental Protocols:
Agar-Well Diffusion Method [2]
-
Culture Preparation: Pure cultures of the test microorganisms (e.g., E. coli, S. aureus) are prepared and spread on the surface of nutrient agar plates.
-
Well Preparation: Wells of a specific diameter are punched into the agar plates.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Anti-inflammatory Activity
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Various 1-phenyl-1H-pyrazole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[4][5][6].
Experimental Protocols:
Carrageenan-Induced Rat Paw Edema [4][5]
-
Animal Model: Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan.
-
Drug Administration: The test compounds or a reference NSAID (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection.
-
Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group by comparing the increase in paw volume to that of the control group that received only the vehicle.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated studies, the research on its close structural analogs provides valuable insights into its potential biological activities. The inhibition of xanthine oxidoreductase presents a compelling and well-documented mechanism for related 1-phenyl-pyrazole-4-carboxylic acid derivatives, suggesting a potential application in conditions associated with hyperuricemia. Furthermore, the demonstrated antimicrobial and anti-inflammatory properties of other pyrazole derivatives highlight the therapeutic potential of this chemical scaffold. Future research should focus on targeted biological screening of this compound to determine its precise molecular targets and elucidate its mechanism of action, thereby paving the way for its potential development as a therapeutic agent.
References
- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4 H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1 H-pyrazole-4-carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as anti-inflammatory, anticancer, antimicrobial, and analgesic agents. Theoretical and computational studies play a pivotal role in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of these molecules. This guide provides an in-depth overview of the theoretical approaches used to study 1-phenyl-1H-pyrazole derivatives, including detailed methodologies, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.
Core Theoretical Methodologies
The investigation of 1-phenyl-1H-pyrazole derivatives heavily relies on a suite of computational techniques. These methods allow for the prediction of molecular properties, binding affinities, and reactivity, thereby guiding the synthesis and development of new therapeutic agents.
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1-phenyl-1H-pyrazole derivatives.
Experimental Protocol: DFT Calculation using Gaussian
-
Molecule Building and Initial Optimization:
-
The 3D structure of the 1-phenyl-1H-pyrazole derivative is constructed using a molecular editor such as GaussView or Avogadro.
-
An initial geometry optimization is performed using a lower-level theory (e.g., a semi-empirical method like AM1) to obtain a reasonable starting structure.
-
-
Gaussian Input File Preparation:
-
The input file (.gjf or .com) is created, specifying the calculation parameters.
-
Route Section (# line): Defines the level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the type of calculation (Opt for geometry optimization, Freq for frequency analysis), and any solvent effects using a continuum model like the Polarization Continuum Model (SCRF=(PCM, Solvent=...)).
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and spin multiplicity of the molecule are defined, followed by the atomic coordinates in Cartesian or Z-matrix format.
-
-
Execution of Calculation:
-
The calculation is run using the Gaussian software package.
-
-
Analysis of Results:
-
The output file (.log or .out) is analyzed to extract key information.
-
Optimized Geometry: Confirmation that the optimization converged to a minimum energy structure (no imaginary frequencies).
-
Thermodynamic Properties: Extraction of electronic energy, enthalpy, and Gibbs free energy.
-
Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Vibrational Frequencies: Calculation of IR and Raman spectra to compare with experimental data and confirm the nature of stationary points on the potential energy surface.
-
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand (like a 1-phenyl-1H-pyrazole derivative) to the active site of a target protein.
Experimental Protocol: Molecular Docking using AutoDock
-
Preparation of Receptor and Ligand:
-
Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned. The prepared receptor file is saved in the PDBQT format.
-
Ligand: The 3D structure of the 1-phenyl-1H-pyrazole derivative is created and optimized using a program like Avogadro and a quantum chemistry package. Torsional degrees of freedom are defined, and the file is saved in the PDBQT format.
-
-
Grid Box Generation (AutoGrid):
-
A grid box is defined around the active site of the receptor. This box specifies the volume in which the docking simulation will be performed.
-
AutoGrid is used to pre-calculate grid maps for each atom type in the ligand, representing the interaction energies at each grid point. This speeds up the subsequent docking calculations. A grid parameter file (.gpf) is created.
-
-
Docking Simulation (AutoDock):
-
The docking parameters are specified in a docking parameter file (.dpf). This includes the PDBQT files for the ligand and receptor, the grid parameter file, and the choice of search algorithm (e.g., Lamarckian Genetic Algorithm).
-
AutoDock is run to perform the docking simulation, exploring different conformations and orientations of the ligand within the grid box.
-
-
Analysis of Results:
-
The results are provided in a docking log file (.dlg).
-
The docked conformations (poses) are ranked based on their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Experimental Protocol: QSAR Model Generation
-
Data Set Preparation:
-
A dataset of 1-phenyl-1H-pyrazole derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set (for model development) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors.
-
-
Feature Selection:
-
A subset of the most relevant descriptors is selected to build the model, avoiding overfitting and improving interpretability. Various statistical methods can be used for this purpose.
-
-
Model Building:
-
A mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the selected descriptors with the biological activity.
-
-
Model Validation:
-
The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to assess the model's quality.
-
Quantitative Data Summary
The following tables summarize quantitative data from various theoretical studies on 1-phenyl-1H-pyrazole derivatives.
Table 1: Molecular Docking Studies of 1-Phenyl-1H-Pyrazole Derivatives
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| 1b | VEGFR-2 | 2QU5 | -10.09 | - | - | [1] |
| 1d | Aurora A | 2W1G | -8.57 | - | - | [1] |
| 2b | CDK2 | 2VTO | -10.35 | - | - | [1] |
| 6a | 15-LOX | - | - | - | - | [2] |
| ST-24 | DPP-IV | - | -9.6 | - | Arg358, Pro359, Ser630, Tyr666, Glu206, His126 | [3] |
| pym-5 | DNA | - | - | 1.06 x 10⁵ M⁻¹ | Minor groove binding | [4] |
Table 2: DFT Calculated Properties of 1-Phenyl-1H-Pyrazole Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Compound 4 | B3LYP/6-31G | -5.44 | -1.21 | 4.23 | 10.02 | [5] |
| Compound 5 | B3LYP/6-31G | -5.56 | -1.24 | 4.32 | 3.82 | [5] |
| Compound 6 | B3LYP/6-31G | -5.63 | -1.41 | 4.21 | 4.88 | [5] |
| Compound 8 | B3LYP/6-31G | -5.67 | -1.79 | 3.88 | 4.53 | [5] |
Table 3: QSAR Study Parameters for COX-2 Inhibitors
| Model Equation | r² | q² | Contributing Parameters | Reference |
| pIC50 = f(CAA, PMZ, PC) | 0.859 | 0.534 | Connolly Accessible Area, Principal Moment of Inertia at z-axis, Partition Coefficient | [6] |
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 1-phenyl-1H-pyrazole derivatives and the workflows of the theoretical methods discussed.
Caption: Workflow for a typical molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. ccsb.scripps.edu [ccsb.scripps.edu]
- 5. medium.com [medium.com]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 76767-44-7). Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported physical properties and predicted spectroscopic data based on the analysis of structurally analogous compounds. The methodologies and expected spectral features detailed herein serve as a valuable resource for the characterization and quality control of this compound in research and development settings.
Physicochemical Properties
Basic physicochemical information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76767-44-7 | |
| Molecular Formula | C₁₀H₆BrN₃ | |
| Molecular Weight | 248.08 g/mol | |
| Melting Point | 115-116 °C | |
| Physical Form | Solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar pyrazole and phenyl-substituted heterocyclic compounds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0 | s | 1H, Pyrazole-H3 |
| ~ 7.6 - 7.8 | m | 2H, Phenyl-H (ortho) |
| ~ 7.4 - 7.6 | m | 3H, Phenyl-H (meta, para) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~ 140 | Pyrazole-C5 (C-Br) | | ~ 138 | Phenyl-C1 (ipso) | | ~ 130 | Pyrazole-C3 | | ~ 129.5 | Phenyl-C3/C5 (meta) | | ~ 129 | Phenyl-C4 (para) | | ~ 125 | Phenyl-C2/C6 (ortho) | | ~ 115 | Cyano (-CN) | | ~ 95 | Pyrazole-C4 (-CN) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 2230 - 2210 | C≡N (Nitrile) stretch |
| ~ 1600 - 1450 | C=C and C=N ring stretching |
| ~ 1400 - 1000 | C-H in-plane bending, C-C stretching |
| ~ 770 - 730 | C-H out-of-plane bending (monosubstituted benzene) |
| ~ 690 | C-H out-of-plane bending (monosubstituted benzene) |
| ~ 600 - 500 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.98178 |
| [M+Na]⁺ | 269.96372 |
| [M-H]⁻ | 245.96722 |
| [M]⁺ | 246.97395 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the compound is dissolved in a suitable volatile solvent.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which can detect protonated ([M+H]⁺) or other adducted species. Electron ionization (EI) can also be used, which typically results in the molecular ion ([M]⁺) and various fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the foundational principles of its solubility based on its structure, and presents detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter in drug discovery and development.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a significant heterocyclic motif in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The solubility of such compounds is a crucial physicochemical property that influences their suitability for various applications, including:
-
Drug Discovery: Affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as performance in high-throughput screening assays.
-
Process Chemistry: Dictates the choice of solvents for synthesis, purification, and formulation.
-
Formulation Development: Poor solubility can hinder the development of effective drug delivery systems.
Understanding and quantifying the solubility of this compound is therefore a fundamental step in its scientific evaluation.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses several key functional groups that will influence its interaction with different organic solvents:
-
Phenyl Group: A large, non-polar moiety that suggests better solubility in non-polar or moderately polar aprotic solvents.
-
Pyrazole Ring: A heteroaromatic system with two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding (as an acceptor).
-
Bromo Group: An electron-withdrawing and lipophilic substituent.
-
Carbonitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.
Overall, the molecule has a mixed polarity. It is expected to exhibit limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents. Solvents such as ethanol, acetone, and other organic solvents are likely to be more effective at dissolving this compound than water.[1] The principle of "like dissolves like" suggests that solvents with similar polarity parameters to the solute will be most effective.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[2][3]
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that an equilibrium between the dissolved and undissolved compound is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached (i.e., the concentration in solution does not change over time).[2]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter (0.45 µm). This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.[4]
-
Dilute an aliquot of the clear filtrate (the saturated solution) with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.[5]
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and conditions.
Table 1: Example of Solubility Data Presentation for this compound at 25°C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Data | Data |
| Ethanol | 24.5 | Data | Data |
| Acetone | 20.7 | Data | Data |
| Acetonitrile | 37.5 | Data | Data |
| Ethyl Acetate | 6.0 | Data | Data |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data | Data |
| Chloroform | 4.8 | Data | Data |
| Toluene | 2.4 | Data | Data |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Kinetic Solubility Assays
For high-throughput screening purposes in early drug discovery, kinetic solubility assays are often employed. These methods are faster but may not represent true thermodynamic equilibrium.[6][7]
This protocol is adapted for a higher throughput format, often using 96-well plates.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to a series of wells in a microtiter plate. Then, add the aqueous buffer or organic solvent to achieve the desired final concentrations.[8]
-
Incubation: The plate is shaken for a shorter period, typically 1 to 2 hours, at a controlled temperature.[6]
-
Precipitation Detection: The amount of precipitation is measured. This can be done by:
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Logical Relationship of Solubility Assays
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. bioassaysys.com [bioassaysys.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Potential Applications of Substituted Pyrazole-4-carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole-4-carbonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its ability to engage in various biological interactions. The addition of a carbonitrile group at the 4-position, along with diverse substituents at other positions, allows for the fine-tuning of their physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this promising class of molecules, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Medicinal Chemistry Applications
Substituted pyrazole-4-carbonitriles have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. Their applications span across oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A significant area of research for pyrazole-4-carbonitriles is in the development of anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]
Table 1: Anticancer Activity of Selected Substituted Pyrazole-4-carbonitriles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Amino-1-phenyl-3-(substituted phenyl)- | HePG-2 (Liver) | 6.57 | [3] |
| 2 | 5-Amino-1-phenyl-3-(substituted phenyl)- | HCT-116 (Colon) | 9.54 | [3] |
| 3 | 5-Amino-1-phenyl-3-(substituted phenyl)- | MCF-7 (Breast) | 7.97 | [3] |
| 4 | 1,3-diphenyl-5-amino- | MCF-7 (Breast) | 8.03 | [2] |
| 5 | Pyrazolo[1,5-a]pyrimidine derivative | MDA-MB-231 (Breast) | 27.66 | [4] |
| 6 | Triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone | MCF-7 (Breast) | 4.93 | [4] |
Kinase Inhibition
Many pyrazole-containing compounds, including those with a 4-carbonitrile moiety, function as potent kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted pyrazole-4-carbonitriles have been shown to target key kinases such as Cyclin-Dependent Kinases (CDKs) and those involved in the TGF-beta signaling pathway.[2][7]
Signaling Pathway: Inhibition of CDK2 by Pyrazole-4-carbonitrile Derivatives
The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a critical regulator of the cell cycle. Inhibition of CDK2 by substituted pyrazoles can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by a pyrazole-4-carbonitrile derivative.
Signaling Pathway: Inhibition of TGF-beta Signaling
Novel pyrazole compounds have been identified as potent inhibitors of the TGF-beta type-I receptor (TβRI) kinase, blocking the downstream signaling cascade that is implicated in cancer progression and fibrosis.[7]
Caption: Inhibition of the TGF-beta signaling pathway by a pyrazole-4-carbonitrile derivative.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted pyrazole-4-carbonitriles have shown promising activity against a range of bacteria and fungi.[8][9][10]
Table 2: Antimicrobial Activity of Selected Substituted Pyrazole-4-carbonitriles
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 7 | 5-amino-1,3-diaryl- | Escherichia coli | 78.1 | [8] |
| 8 | 5-amino-1,3-diaryl- | Staphylococcus aureus | 78.1 | [8] |
| 9 | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivative | Fungal species | 4 - 2048 | [9] |
| 10 | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivative | Bacterial species | 4 - 2048 | [9] |
| 11 | Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | 2.9 - 7.8 | [10] |
| 12 | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5 - 125 | [10] |
Agrochemical Applications
Herbicidal Activity
Table 3: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound Class | Weed Species | Activity | Reference |
| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis | Moderate post-emergence | [12] |
| Phenylpyridine-containing pyrazoles | Abutilon theophrasti | Moderate post-emergence | [12] |
| Pyrazole benzophenones | Barnyard grass | Good activity (more potent than pyrazoxyfen) | [13] |
Materials Science Applications
The unique electronic and structural properties of pyrazole derivatives make them suitable for applications in materials science, particularly in the development of organic electronics.[15] The pyrazole ring can be incorporated into polymer backbones or used as a precursor for synthesizing monomers with specific optical and electronic characteristics for use in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Field-Effect Transistors (FETs)
The ability to functionalize the pyrazole ring allows for the fine-tuning of material properties for these advanced applications.[15]
Experimental Protocols
General Synthesis of 5-Amino-1-aryl-3-substituted-1H-pyrazole-4-carbonitriles (Three-Component Reaction)
A common and efficient method for the synthesis of substituted pyrazole-4-carbonitriles is a one-pot, three-component reaction.[16][17]
Workflow for Three-Component Synthesis
Caption: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, water, or an ionic liquid), add a catalytic amount of a base (e.g., sodium ethoxide, K2CO3) or a green catalyst (e.g., sodium p-toluenesulfonate).[16][18][19]
-
Stir the reaction mixture at room temperature or under microwave irradiation for a specified time until the formation of the Knoevenagel condensation product is observed.[16][18]
-
Add phenylhydrazine or a substituted hydrazine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyrazole-4-carbonitrile.[16]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Macrodilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of a standard antibiotic (e.g., ampicillin for bacteria, miconazole for fungi) in sterile distilled water.
-
Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium overnight. Dilute the culture to achieve a standardized cell density.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound and the standard drug in broth medium in test tubes.
-
Inoculation: Inoculate each tube with the standardized microbial suspension. Include a growth control tube (broth with inoculum, no compound) and a sterility control tube (broth only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[20]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbonitrile compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
Substituted pyrazole-4-carbonitriles are a highly valuable class of compounds with a wide array of potential applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them a fertile ground for further research and development in medicine, agriculture, and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and exploit the full potential of this versatile chemical scaffold. Future efforts in this area will likely focus on the development of more potent and selective derivatives, as well as a deeper understanding of their mechanisms of action.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. srrjournals.com [srrjournals.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing with the cyclocondensation of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate to yield 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile. The subsequent step involves the bromination of this intermediate to afford the final product. This protocol is designed to be a comprehensive guide, complete with reagent quantities, reaction conditions, purification methods, and characterization data.
Introduction
This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the pyrazole core and the presence of strategically positioned functional groups. The bromo and cyano moieties serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery programs. This protocol outlines a reliable and reproducible method for the preparation of this important intermediate.
Experimental Protocols
Step 1: Synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile
This step involves the formation of the pyrazole ring through the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Phenylhydrazine | 108.14 | 10 | 1.08 g |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 10 | 1.69 g |
| Ethanol | 46.07 | - | 20 mL |
| Acetic Acid, glacial | 60.05 | catalytic | 0.5 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) and ethanol (20 mL).
-
Stir the solution at room temperature and add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) dropwise over a period of 5 minutes.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This step describes the conversion of the 5-hydroxy group of the pyrazole intermediate to a bromo group.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | 185.17 | 5 | 0.93 g |
| Phosphorus oxybromide (POBr₃) | 286.69 | 7.5 | 2.15 g |
| Acetonitrile | 41.05 | - | 15 mL |
Procedure:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile (0.93 g, 5 mmol) and acetonitrile (15 mL).
-
Carefully add phosphorus oxybromide (2.15 g, 7.5 mmol) to the suspension in portions under a nitrogen atmosphere. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 50 mL of crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound as a solid.
Expected Yield: 60-70%
Data Presentation
Table 1: Summary of Reagents and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Liquid | 19.5 |
| Ethyl (ethoxymethylene)cyanoacetate | C₇H₉NO₃ | 169.16 | Liquid | N/A |
| 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₇N₃O | 185.17 | Solid | ~210-215 |
| This compound | C₁₀H₆BrN₃ | 248.08 | Solid | 115-116[1] |
Table 2: Typical Reaction Parameters and Results
| Step | Reaction | Reactant 1 (mmol) | Reactant 2 (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | 10 | 10 | Ethanol | Reflux (78) | 4 | 80 |
| 2 | Synthesis of this compound | 5 | 7.5 | Acetonitrile | Reflux (82) | 3 | 65 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Phosphorus oxybromide is corrosive and reacts violently with water; handle with caution under an inert atmosphere.
-
Dispose of all chemical waste according to institutional guidelines.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful replication of this synthesis in a laboratory setting.
References
One-Pot Synthesis of Pyrazole-4-Carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] These scaffolds are integral to the structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] In particular, 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles serve as valuable intermediates and core structures in the development of novel therapeutic agents.[1][3]
Traditional multi-step syntheses of these compounds often involve hazardous solvents, extended reaction times, and laborious purification procedures, leading to environmental concerns and reduced overall efficiency.[3] Consequently, the development of one-pot, multi-component reactions (MCRs) has emerged as a powerful and sustainable strategy for the efficient synthesis of pyrazole-4-carbonitrile derivatives.[2][4] These methods offer several advantages, including operational simplicity, reduced reaction times, high atom economy, and often environmentally benign conditions.[5][6]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole-4-carbonitrile derivatives, utilizing various catalytic systems and energy sources.
Synthetic Methodologies Overview
The one-pot synthesis of 5-aminopyrazole-4-carbonitrile derivatives typically involves a three-component reaction between an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final pyrazole product.
Various catalysts and reaction conditions have been developed to promote this transformation efficiently, including:
-
Conventional Heating with Various Catalysts: A range of catalysts, from simple inorganic salts like sodium chloride to more complex nanocatalysts such as LDH@PTRMS@DCMBA@CuI and calcined Mg-Fe hydrotalcite, have been employed under conventional heating.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes and, in some cases, eliminating the need for a catalyst.[3]
-
Ultrasonic-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction under mild conditions.[7]
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivatives using different methodologies.
| Entry | Ar | Catalyst/Method | Reaction Time | Yield (%) | m.p. (°C) | Reference |
| 1 | C₆H₅ | L-Proline | 2 min | 95 | 148-150 | [8] |
| 2 | 4-CH₃-C₆H₄ | L-Proline | 5 min | 92 | 170-172 | [8] |
| 3 | 4-NO₂-C₆H₄ | L-Proline | 3 min | 96 | 238-240 | [8] |
| 4 | 2-Naphthyl | L-Proline | 10 min | 90 | 210-212 | [8] |
| 5 | C₆H₅ | LDH@PTRMS@DCMBA@CuI | 15 min | 93 | 159-161 | [6][9] |
| 6 | 4-Cl-C₆H₄ | LDH@PTRMS@DCMBA@CuI | 20 min | 90 | 190-192 | [6][9] |
| 7 | 4-NO₂-C₆H₄ | LDH@PTRMS@DCMBA@CuI | 18 min | 92 | 206-208 | [6][9] |
| 8 | C₆H₅ | Potassium Phthalimide | 20 min | 95 | 149-150 | [5] |
| 9 | 4-Cl-C₆H₄ | Potassium Phthalimide | 25 min | 94 | 192-193 | [5] |
| 10 | 4-OCH₃-C₆H₄ | Potassium Phthalimide | 30 min | 92 | 160-161 | [5] |
| 11 | C₆H₅ | Microwave (catalyst-free) | 10 min | 89 | Not Reported | [3] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis at Room Temperature
This protocol describes a rapid and efficient synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using L-proline as an organocatalyst.[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
L-Proline (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and L-proline (10 mol%) in a minimum amount of ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-15 minutes), the solid product precipitates out.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
This protocol outlines an environmentally friendly and highly efficient microwave-assisted synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile without the use of a catalyst.[3]
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the desired product.
Protocol 3: Nanoparticle-Catalyzed Synthesis under Conventional Heating
This protocol details the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives using a novel LDH@PTRMS@DCMBA@CuI nanocatalyst.[6][9]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
H₂O/EtOH (1:1, 1 mL)
Procedure:
-
In a test tube, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add 1 mL of H₂O/EtOH (1:1) solvent to the mixture.
-
Stir the mixture using a magnetic stirrer at 55 °C.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 1:1).
-
Once the reaction is complete (typically 15-27 minutes), cool the mixture to room temperature.
-
Add 3 mL of hot ethanol to the reaction mixture and separate the catalyst by centrifugation.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
Mandatory Visualization
Caption: General workflow for the one-pot synthesis of pyrazole-4-carbonitrile derivatives.
Signaling Pathways and Logical Relationships
The synthesis of pyrazole-4-carbonitrile derivatives via this one-pot, three-component reaction follows a well-established mechanistic pathway. The logical progression of this pathway is illustrated below.
Caption: Mechanistic pathway for the one-pot synthesis of pyrazole-4-carbonitriles.
Conclusion
The one-pot synthesis of pyrazole-4-carbonitrile derivatives represents a highly efficient, versatile, and often environmentally benign approach for accessing this important class of heterocyclic compounds. The methodologies presented herein, utilizing a range of catalysts and energy sources, provide researchers and drug development professionals with a robust toolkit for the rapid generation of diverse pyrazole libraries. The operational simplicity and high yields associated with these protocols make them amenable to both small-scale discovery and larger-scale synthesis efforts, facilitating the exploration of their therapeutic potential. Further investigation into the biological activities of novel derivatives synthesized via these methods is warranted and holds promise for the discovery of new drug candidates.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijset.in [ijset.in]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The strategic placement of the bromo, cyano, and phenyl groups offers multiple reaction sites for chemical diversification, making it a valuable building block for the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations relevant to the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). The protocols are based on established synthetic methodologies for analogous pyrazole systems and aim to provide a practical guide for laboratory applications.
Key Applications
The unique structural features of this compound allow for a range of chemical modifications, primarily targeting the bromo and cyano functionalities. These transformations are instrumental in the synthesis of various therapeutic agents, including inhibitors of Janus kinases (JAK) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in cancer and autoimmune disease therapy.
Primary applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo substituent is amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, and amine moieties.
-
Transformation of the Cyano Group: The 4-carbonitrile group can be hydrolyzed to a carboxamide or carboxylic acid, or can participate in cyclization reactions to form fused heterocyclic systems.
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Following modification of the bromo and cyano groups, the pyrazole core can be elaborated into the pyrazolo[3,4-d]pyrimidine scaffold, a key pharmacophore in many kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C5-bromo position of the pyrazole ring.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| Sodium Carbonate (2M aqueous solution) | 3.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution (3.0 eq) in a 4:1 ratio by volume.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-phenyl-1H-pyrazole-4-carbonitrile.
Expected Yields for Analogous Systems:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-90 |
| Thiophen-2-ylboronic acid | [Pd(PCy₃)₂] | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 60-85 |
Note: Yields are based on reactions with analogous bromopyrazole substrates and may vary for this compound.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of the C5-bromo position.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine (e.g., piperidine, morpholine) | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 0.02 |
| Xantphos | 0.04 |
| Sodium tert-butoxide | 1.4 |
| Toluene (anhydrous) | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields for Analogous Systems:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 80-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75-90 |
| Piperidine | tBuBrettPhos Precatalyst | K₃PO₄ | t-BuOH | 100 | 12 | 85-98 |
Note: Yields are based on reactions with analogous bromopyrazole substrates and may vary for this compound.
Protocol 3: Hydrolysis of the 4-Carbonitrile to 4-Carboxamide
This protocol describes the basic hydrolysis of the nitrile group to a primary amide.
Reaction Scheme:
Materials:
| Reagent | Concentration |
| This compound | - |
| Ethanol | - |
| Sodium Hydroxide (aqueous) | 6M |
| Hydrogen Peroxide (aqueous) | 30% |
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 6M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-1-phenyl-1H-pyrazole-4-carboxamide.
Expected Yields for Analogous Systems:
| Substrate | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aromatic Nitrile | NaOH / H₂O₂ | Ethanol | RT | 3 | 85-95 |
| Heterocyclic Nitrile | KOH | t-BuOH | Reflux | 6 | 80-90 |
Note: Yields are based on general nitrile hydrolysis methods and may require optimization for this specific substrate.
Protocol 4: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (A Key Kinase Inhibitor Scaffold)
This protocol outlines a potential multi-step synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a common core in many kinase inhibitors. This is a hypothetical pathway based on known transformations.
Overall Reaction Scheme:
-
Amine Displacement of Bromine: [this compound] + NH₃ --(CuI, Base)--> [5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile]
-
Cyclization with Formamide: [5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile] --(Formamide, Heat)--> [1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine]
Procedure:
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a pressure vessel, add this compound, copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a solvent such as N,N-dimethylformamide (DMF) and then carefully introduce a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the crude product by chromatography or recrystallization.
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
In a round-bottom flask, suspend the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in an excess of formamide.
-
Heat the mixture to 180-200 °C for 4-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Visualization of Synthetic Pathways and Biological Context
Synthetic Workflow
The following diagram illustrates the key synthetic transformations of this compound.
Caption: Synthetic utility of this compound.
Application in Kinase Inhibitor Synthesis
This intermediate is a key building block for inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases, such as the JAK/STAT pathway.
Caption: From intermediate to therapeutic application in kinase inhibition.
Conclusion
This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds, particularly those with applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in the development of novel therapeutic agents. Further optimization of the outlined reaction conditions may be necessary depending on the specific substrates and desired outcomes.
Application of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utility of 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile as a versatile scaffold in medicinal chemistry. The pyrazole nucleus is a well-established privileged structure in drug discovery, known for its presence in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. The bromine atom at the 5-position and the carbonitrile group at the 4-position of the pyrazole ring offer strategic points for chemical modification, making this compound an excellent starting material for the synthesis of diverse compound libraries for drug discovery programs.
Rationale for Use in Drug Discovery
The this compound scaffold is a valuable starting point for medicinal chemistry campaigns due to several key features:
-
Versatile Handle for Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity against biological targets.
-
Established Bioactivity of the Pyrazole Core: The pyrazole ring system is a common feature in many biologically active compounds. It can act as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions with protein targets.
-
Modulation of Physicochemical Properties: The cyano group at the 4-position can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing another avenue for derivatization and modulation of physicochemical properties such as solubility and metabolic stability.
Key Therapeutic Areas of Application
Based on the biological activities of structurally related pyrazole derivatives, this compound is a promising scaffold for the development of novel therapeutics in the following areas:
-
Oncology: As precursors to potent kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Inflammation: For the design of novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.
Synthetic Strategies and Derivatization
The chemical versatility of this compound allows for the synthesis of a wide range of derivatives. The following diagram illustrates a general workflow for the derivatization of this scaffold.
Application Note and Protocol for the Purification of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. This document provides detailed protocols for two common and effective methods for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Compound Properties:
A summary of the physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 76767-44-7 | [1][2] |
| Molecular Formula | C₁₀H₆BrN₃ | [1] |
| Appearance | White powder or solid | [2] |
| Melting Point | 115-116 °C | |
| Purity (Commercial) | Up to 99% | [2] |
| Storage Conditions | 4°C, Sealed and preserved | [2] |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. It is recommended to first perform a small-scale test to determine the optimal solvent system for recrystallization or column chromatography.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For compounds like this compound, which is a solid at room temperature, this method is often highly effective. Based on purification methods for similar pyrazole derivatives, ethanol is a good starting solvent to test for recrystallization.[3][4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Spatula
-
Glass rod
Protocol:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble as the solution cools, leading to the formation of crystals. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.
Method 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture. For pyrazole derivatives, a common stationary phase is silica gel with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[5]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers or flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) can be used to effectively separate the compound from impurities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The primary synthesis route detailed is the condensation reaction between phenylhydrazine and (ethoxymethylene)malononitrile. Alternative multi-component reaction strategies are also discussed. This guide includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the synthesis workflow to ensure reproducibility and facilitate laboratory implementation.
Introduction
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. The pyrazole nucleus is a prominent scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anti-tumor, and anti-viral activities. The specific functionalization of this pyrazole derivative, with an amino group at the 5-position and a cyano group at the 4-position, provides reactive handles for further chemical modifications, making it a valuable precursor for the synthesis of diverse compound libraries in drug discovery programs.
Synthesis Strategies
The most common and efficient method for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is the direct condensation of (ethoxymethylene)malononitrile with phenylhydrazine. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.[1]
Alternatively, multi-component reactions (MCRs) offer a convergent approach to synthesize related pyrazole structures. These one-pot syntheses typically involve an aldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.[2][3][4][5][6] While powerful for generating diverse derivatives, the direct synthesis from (ethoxymethylene)malononitrile and phenylhydrazine is often preferred for the specific synthesis of the title compound due to its simplicity and high regioselectivity.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from the reaction of (ethoxymethylene)malononitrile and various aryl hydrazines.
| Entry | Aryl Hydrazine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | 4 | Not specified in provided text |
| 2 | Fluorinated Aryl Hydrazines | Ethanol | 4 | High yields reported[1] |
| 3 | 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine | Ethanol | 4 | Not specified in provided text |
| 4 | Perfluorophenylhydrazine | Ethanol | 4 | Not specified in provided text |
Note: Specific yield for the unsubstituted phenylhydrazine reaction was not explicitly stated in the provided search results, but the methodology is reported to provide excellent yields.
Experimental Protocol
This protocol details the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from (ethoxymethylene)malononitrile and phenylhydrazine.[1]
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol
-
Ethyl acetate
-
Water
-
25 mL glass reactor
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: To a 25 mL glass reactor equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1.2 mmol) dissolved in absolute ethanol (2 mL) under a nitrogen atmosphere.
-
Addition of Reagent: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.
-
Reaction: Carefully heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After 4 hours, cool the reaction mixture to room temperature.
-
Extraction: Dilute the cooled mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Characterization Data:
While specific data for the title compound was not fully detailed in the provided search results, related compounds show characteristic spectroscopic signals. For example, the amino group (NH2) protons typically appear as a singlet in the 1H NMR spectrum, and the nitrile (C≡N) stretch is observable in the IR spectrum around 2200 cm-1.[5][7][8]
Visualization
The following diagram illustrates the experimental workflow for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: Application Notes and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile . The methodologies outlined herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development pipelines. The protocols are based on established analytical techniques and data from closely related pyrazole derivatives, offering a robust framework for its comprehensive analysis.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 76767-44-7 |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| Melting Point | 115-116 °C |
| Appearance | White to off-white solid |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound. The following sections detail the expected spectral data based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 8.0 - 8.2 (s, 1H) | Proton at position 3 of the pyrazole ring. |
| ¹H | 7.4 - 7.6 (m, 5H) | Aromatic protons of the phenyl group. |
| ¹³C | ~140 | Quaternary carbon at position 5 of the pyrazole ring (attached to Bromine). |
| ¹³C | 138 - 139 | Quaternary carbon of the phenyl group attached to the pyrazole nitrogen. |
| ¹³C | 129 - 130 | CH carbons of the phenyl group. |
| ¹³C | 125 - 127 | CH carbons of the phenyl group. |
| ¹³C | 120 - 122 | CH carbon at position 3 of the pyrazole ring. |
| ¹³C | ~115 | Carbon of the nitrile group (C≡N). |
| ¹³C | ~95 | Quaternary carbon at position 4 of the pyrazole ring. |
Note: Predicted chemical shifts are based on data from structurally similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the instrument.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to the ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretching |
| 2220 - 2230 | Strong | C≡N (nitrile) stretching |
| 1590 - 1610 | Medium | C=C stretching (aromatic ring) |
| 1490 - 1510 | Medium | C=N stretching (pyrazole ring) |
| ~1070 | Medium | C-Br stretching |
| 750 - 770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| 690 - 710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the characteristic absorption bands.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques coupled with mass spectrometry are powerful tools for assessing the purity and confirming the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for the quantitative analysis and purity assessment of this compound.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Gradient/Isocratic | Start with a gradient to optimize, then switch to isocratic for routine analysis. A potential starting point is a 60:40 to 80:20 (Acetonitrile:Water) gradient. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 254 nm or Diode Array Detector (DAD) for spectral analysis |
| Column Temperature | 25-30 °C |
-
Preparation of Solutions:
-
Mobile Phase: Prepare the desired composition of acetonitrile and water (with 0.1% TFA). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of volatile impurities and to confirm the molecular weight of the compound.
Table 4: Recommended Starting GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-350 |
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Interpretation:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Analyze the mass spectrum of the peak. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (taking into account the isotopic pattern of bromine).
-
Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[1]
-
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 247/249 | Molecular ion peak. The two peaks with an approximate 1:1 intensity ratio are due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| [M-Br]⁺ | 168 | Loss of the bromine radical. |
| [M-HCN]⁺ | 220/222 | Loss of hydrogen cyanide from the molecular ion. |
| [C₆H₅N₂]⁺ | 105 | Fragment corresponding to the phenyl-diazole cation. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the characterization of this compound and the logical relationship between the different analytical techniques.
Caption: Overall analytical workflow for the characterization of the target compound.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the C5 position of the pyrazole ring in 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at this position is crucial for the development of novel therapeutic agents. The protocols outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as a protocol for cyanation.
These methods allow for the formation of C-C, C-N, and C-C (alkynyl) bonds, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. The provided protocols are based on established literature for structurally similar substrates and serve as a strong starting point for reaction optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug candidates.
Experimental Protocol: Synthesis of 5-Aryl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 80 | 8 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 4 | 75-85 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[1][2] This reaction is highly valuable for accessing a diverse range of aniline and heteroarylamine derivatives.
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[1]
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 80-90 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is particularly useful for introducing rigid linkers or pharmacophores in drug design.
Experimental Protocol: Synthesis of 5-Alkynyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) salt (e.g., CuI, 6 mol%).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite and rinse with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | THF | RT | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 8 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | DMF | 60 | 6 | 70-80 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Cyanation Reaction
The introduction of a nitrile group can be achieved through palladium or copper-catalyzed cyanation of the aryl bromide. The nitrile functionality is a versatile synthetic handle that can be further transformed into amines, carboxylic acids, or tetrazoles.
Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazole-4,5-dicarbonitrile
-
Materials:
-
This compound
-
Cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Solvent (e.g., DMF or DMA)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the cyanide source (e.g., Zn(CN)₂, 0.6 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Heat the reaction mixture to 120-140 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Data Presentation: Representative Cyanation Reactions
| Entry | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | DMF | 120 | 12 | 70-85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf (3) | DMA | 140 | 18 | 65-80 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
References
Scale-Up Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process, designed for scalability and efficiency.
I. Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the pyrazole core via a condensation reaction to form 1-phenyl-1H-pyrazole-4-carbonitrile. The second step is the regioselective bromination of this intermediate at the 5-position.
Caption: Two-step synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile
This procedure details the formation of the pyrazole ring through the cyclocondensation of phenylhydrazine with (ethoxymethylene)malononitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| Phenylhydrazine | 108.14 | 1.0 | 108.1 g |
| (Ethoxymethylene)malononitrile | 122.12 | 1.0 | 122.1 g |
| Ethanol | 46.07 | - | 1 L |
| Acetic Acid (glacial) | 60.05 | catalytic | 5 mL |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylhydrazine (108.1 g, 1.0 mol) and ethanol (500 mL).
-
Begin stirring the mixture and add glacial acetic acid (5 mL).
-
From the dropping funnel, add a solution of (ethoxymethylene)malononitrile (122.1 g, 1.0 mol) in ethanol (500 mL) dropwise over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol (2 x 100 mL).
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure until a solid forms.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-phenyl-1H-pyrazole-4-carbonitrile as a solid.
Quantitative Data (Step 1):
| Parameter | Value |
| Theoretical Yield | 169.18 g |
| Typical Actual Yield | 152-160 g |
| Yield Percentage | 90-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of the pyrazole intermediate at the 5-position using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 1-Phenyl-1H-pyrazole-4-carbonitrile | 169.18 | 1.0 | 169.2 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 186.9 g |
| Acetonitrile | 41.05 | - | 1.5 L |
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-phenyl-1H-pyrazole-4-carbonitrile (169.2 g, 1.0 mol) in acetonitrile (1.5 L).
-
Stir the solution at room temperature and add N-bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 30 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, pour the reaction mixture into ice-water (3 L).
-
The product will precipitate as a solid. Stir the slurry for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with water (3 x 500 mL) to remove any succinimide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
-
Dry the final product under vacuum at 40-50 °C.
Quantitative Data (Step 2):
| Parameter | Value |
| Theoretical Yield | 248.08 g |
| Typical Actual Yield | 223-235 g |
| Yield Percentage | 90-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 115-116 °C |
III. Reaction Schematics
Caption: Reaction scheme for the two-step synthesis.
IV. Safety Precautions
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
(Ethoxymethylene)malononitrile: Irritant. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.
-
Solvents: Ethanol and acetonitrile are flammable. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. Analytical Data
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To confirm the identity and purity of the solid product. The reported melting point is 115-116 °C.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile as a versatile building block in the synthesis of various medicinally relevant heterocyclic compounds. The focus is on the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, privileged scaffolds in numerous kinase inhibitors and other therapeutic agents.
Introduction
This compound is a key intermediate for the synthesis of a diverse range of fused heterocyclic systems. The presence of the bromine atom at the 5-position allows for functionalization through various palladium-catalyzed cross-coupling reactions, while the cyano group and the pyrazole ring provide a reactive framework for cyclization reactions. This document outlines key synthetic strategies, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as subsequent cyclization steps to yield the target heterocycles. The resulting compounds have shown significant potential as inhibitors of various protein kinases involved in cancer and inflammatory diseases.
Synthetic Applications
The primary applications of this compound lie in its conversion to more complex heterocyclic systems. The general workflow involves the initial functionalization of the 5-bromo position, followed by chemical modification of the cyano group to facilitate cyclization.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known inhibitors of various kinases, including EGFR, and are of significant interest in oncology research.[1][2][3] The synthesis often proceeds through a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate, which can be obtained from the starting bromo-pyrazole via a Buchwald-Hartwig amination or other amination methods. The subsequent cyclization can be achieved by reacting the amino-pyrazole with formic acid or other one-carbon synthons.[2]
Experimental Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from procedures for the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[2]
-
Step 1: Buchwald-Hartwig Amination (Conceptual) While a direct protocol for the amination of this compound is not detailed in the provided search results, a general procedure for similar substrates is as follows.[4][5] To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), add an ammonia surrogate (e.g., benzophenone imine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The reaction is typically heated under an inert atmosphere. Subsequent hydrolysis of the imine would yield the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core [2]
-
A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
| Reactant | Molar Equiv. |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1.0 |
| Formic Acid | Excess |
| Product | Yield |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Good to excellent[2] |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of kinase inhibitors, with some derivatives showing potent activity against targets like TBK1.[6] The synthesis can be approached via a Suzuki coupling to introduce an aryl or heteroaryl group at the 5-position, followed by transformations of the cyano group and subsequent cyclization.
Experimental Protocol: Suzuki Coupling of this compound
This is a general protocol adapted from Suzuki reactions on similar bromo-heterocycles.[7][8]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water), is added.
-
The reaction mixture is heated with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good[7] |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent |
Sonogashira and Buchwald-Hartwig Couplings
The 5-bromo position is also amenable to Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with a variety of amines, further expanding the diversity of accessible compounds.[9][10][11]
General Conditions for Sonogashira Coupling: [9]
-
Catalyst: PdCl₂(PPh₃)₂, CuI (co-catalyst)
-
Base: Triethylamine or Diisopropylamine
-
Solvent: THF or DMF
-
Temperature: Room temperature to 80 °C
General Conditions for Buchwald-Hartwig Amination: [4]
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: Xantphos, BINAP, or other bulky phosphine ligands
-
Base: NaOtBu, K₃PO₄, or Cs₂CO₃
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Biological Relevance and Signaling Pathways
Derivatives of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are potent inhibitors of several protein kinases implicated in cancer cell proliferation and survival. For instance, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[1][3]
Similarly, pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of TANK-binding kinase 1 (TBK1), a kinase involved in innate immunity and inflammatory responses.[6]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The methodologies outlined in these notes, including various palladium-catalyzed cross-coupling reactions followed by cyclization, provide a robust platform for the generation of compound libraries for drug discovery, especially in the area of kinase inhibitors for oncology and inflammatory diseases. The provided protocols offer a solid starting point for the synthesis and further exploration of this important class of molecules.
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My yield of 1-phenyl-1H-pyrazole-4-carbonitrile (the precursor) is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of the pyrazole precursor can often be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction to form the pyrazole ring may not have gone to completion.
-
Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. Consider extending the reflux time or moderately increasing the temperature.
-
-
Purity of Reactants: Impurities in the starting materials, such as phenylhydrazine or the three-carbon nitrile synthon, can lead to side reactions and reduce the yield.
-
Solution: Use freshly purified reactants. Phenylhydrazine, in particular, can degrade over time and develop color.[1] Distillation or recrystallization of starting materials is recommended.
-
-
Suboptimal pH: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.
-
Solution: Maintain a slightly acidic to neutral pH. A catalytic amount of a weak acid like acetic acid is often sufficient to promote the initial condensation without causing unwanted side reactions.
-
Q2: During the bromination of 1-phenyl-1H-pyrazole-4-carbonitrile, I am observing the formation of multiple products or a low yield of the desired 5-bromo isomer. What is happening?
A2: The regioselectivity of pyrazole bromination can be challenging. Several factors can influence the outcome:
-
Formation of the 4-Bromo Isomer: Electrophilic substitution on the pyrazole ring often preferentially occurs at the C4 position.
-
Solution: The choice of brominating agent and reaction conditions is crucial for directing the substitution to the C5 position. While direct bromination with molecular bromine often favors the 4-position, using N-Bromosuccinimide (NBS) under specific conditions may offer better selectivity.
-
-
Over-bromination: The pyrazole ring is activated towards electrophilic substitution, and multiple bromination can occur.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended. Monitor the reaction closely by TLC to avoid the formation of di- and tri-brominated products.
-
-
Side Reactions with the Phenyl Ring: While less likely under mild conditions, bromination of the phenyl ring can occur, especially if harsh conditions or a large excess of the brominating agent is used.
-
Solution: Employ mild brominating agents like NBS and maintain controlled reaction temperatures.
-
Q3: The final product, this compound, is difficult to purify. What are the common impurities and how can they be removed?
A3: Common impurities include unreacted starting material, the isomeric 4-bromo-1-phenyl-1H-pyrazole-4-carbonitrile, and potentially over-brominated products.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the desired 5-bromo isomer from its 4-bromo counterpart and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used to remove minor impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common two-step approach is employed:
-
Synthesis of the Precursor: Condensation of phenylhydrazine with a suitable three-carbon synthon containing a nitrile group to form 1-phenyl-1H-pyrazole-4-carbonitrile. A common starting material for this is (ethoxymethylene)malononitrile.[2]
-
Bromination: Regioselective bromination of the pyrazole ring at the 5-position using a suitable brominating agent.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Phenylhydrazine: It is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Brominating Agents: Molecular bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a lachrymator. Both should be handled with care in a fume hood.
-
Solvents: Use appropriate flammable and volatile organic solvents in a well-ventilated area, away from ignition sources.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is based on the reaction of phenylhydrazine with (ethoxymethylene)malononitrile.[2]
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add phenylhydrazine (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 1-phenyl-1H-pyrazole-4-carbonitrile.
Materials:
-
1-phenyl-1H-pyrazole-4-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable inert solvent like chloroform or acetonitrile)
-
Benzoyl peroxide (radical initiator, optional but can be beneficial)
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Add a catalytic amount of benzoyl peroxide (optional).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the 5-bromo isomer.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis steps. It is important to note that yields can vary based on the specific scale and purity of the reactants.
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Pyrazole Formation | Phenylhydrazine, (Ethoxymethylene)malononitrile | Ethanol | Acetic Acid | Reflux | 2-4 | 80-90 |
| 2. Bromination | 1-phenyl-1H-pyrazole-4-carbonitrile, NBS | CCl₄ | Benzoyl Peroxide | Reflux | 2-6 | 60-75 (of the 5-bromo isomer) |
Visualizations
Experimental Workflow for Synthesis
Caption: A two-step workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Bromination Yield
Caption: A logical flow for troubleshooting low yield in the bromination step.
References
common side products in the synthesis of 1-phenyl-pyrazole-4-carbonitriles
Welcome to the technical support center for the synthesis of 1-phenyl-pyrazole-4-carbonitriles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 1-phenyl-pyrazole-4-carbonitriles?
A1: The most prevalent side products are regioisomers.[1] When using an unsymmetrical precursor, the phenylhydrazine can react at two different sites, leading to the formation of a mixture of pyrazole isomers. Other potential side products include unreacted starting materials, incompletely cyclized intermediates such as pyrazolines, and byproducts from dimerization or polymerization of reactants or intermediates.[2]
Q2: How can I minimize the formation of regioisomeric impurities?
A2: Several strategies can be employed to improve regioselectivity. The choice of solvent is critical; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to traditional solvents like ethanol.[1][3] Additionally, adjusting the reaction pH and temperature can influence the reaction pathway and favor the desired isomer.[4]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors including impure starting materials, suboptimal reaction conditions (temperature, time, solvent), and the formation of side products.[5][6] To improve your yield, ensure the purity of your reactants, especially the phenylhydrazine which can degrade over time.[1][5] A systematic optimization of reaction parameters, including stoichiometry, temperature, and reaction time, is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction duration.[5]
Q4: I am observing a significant amount of unreacted starting material even after a prolonged reaction time. What could be the issue?
A4: Incomplete conversion can be due to several factors. The reactivity of your starting materials might be low, or the reaction conditions may not be optimal.[1] Ensure that the temperature is appropriate for the reaction. In some cases, the use of a catalyst might be necessary to drive the reaction to completion.[1] Also, verify the purity of your reactants, as impurities can inhibit the reaction.[1][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of 1-phenyl-pyrazole-4-carbonitriles.
Issue 1: Presence of Multiple Isomers in the Final Product
-
Symptom: NMR or LC-MS analysis of the crude product shows a mixture of two or more isomers.
-
Possible Cause: Formation of regioisomers due to the use of unsymmetrical precursors.[1]
-
Troubleshooting Steps:
-
Solvent Modification: Switch to a fluorinated alcohol solvent such as TFE or HFIP to enhance regioselectivity.[1][3]
-
pH Adjustment: Experiment with the addition of a catalytic amount of acid or base to influence the nucleophilicity of the hydrazine nitrogens.
-
Temperature Control: Analyze the effect of varying the reaction temperature, as it can affect the kinetic versus thermodynamic control of the reaction.
-
Issue 2: Low or No Product Formation
-
Symptom: TLC analysis shows predominantly starting materials with little to no product formation.
-
Possible Cause: Suboptimal reaction conditions or reactant impurity.[1][5]
-
Troubleshooting Steps:
-
Verify Reactant Quality: Ensure the purity of phenylhydrazine and other starting materials. Use freshly opened or purified reagents if degradation is suspected.[1][5]
-
Optimize Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC to find the optimal conditions.
-
Catalyst Introduction: Consider the use of a suitable catalyst to facilitate the reaction.
-
Issue 3: Formation of Unidentified Side Products
-
Symptom: Presence of unexpected spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.
-
Possible Cause: Dimerization, polymerization, or decomposition of reactants or intermediates.[2]
-
Troubleshooting Steps:
-
Concentration Adjustment: Vary the concentration of the reactants to disfavor side reactions.
-
Inert Atmosphere: If oxidation is suspected, particularly of the phenylhydrazine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Purification Strategy: Develop a robust purification method, such as column chromatography, to isolate the desired product from the impurities.
-
Quantitative Data on Regioselectivity
The choice of solvent can have a significant impact on the ratio of regioisomers formed during pyrazole synthesis. The following table summarizes the effect of different solvents on the regioselectivity of a typical pyrazole synthesis.
| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | 98:2 |
Data is illustrative and based on reported trends for similar pyrazole syntheses.[1]
Experimental Protocol: Synthesis of 5-amino-1-phenyl-1,3-disubstituted-pyrazole-4-carbonitrile
This protocol describes a general method for the synthesis of a 1-phenyl-pyrazole-4-carbonitrile derivative via a three-component reaction.
Materials:
-
Phenylhydrazine (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol/Water (1:1 mixture) as solvent
-
Catalyst (e.g., a reusable solid catalyst) (if required)
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in the ethanol/water solvent.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 55 °C) using a magnetic stirrer.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on the TLC plate), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 1-phenyl-pyrazole-4-carbonitrile derivative.[7][8]
Visualizations
Caption: Troubleshooting workflow for the synthesis of 1-phenyl-pyrazole-4-carbonitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Brominated Pyrazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of brominated pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude brominated pyrazole product?
A1: Common impurities include unreacted starting materials, residual brominating agents (e.g., N-bromosuccinimide), byproducts such as succinimide, regioisomers of the desired product, and over-brominated species (di- or poly-brominated pyrazoles). The presence and proportion of these impurities depend on the reaction conditions and the substrate.
Q2: My brominated pyrazole appears to be unstable during purification. What precautions should I take?
A2: Some brominated pyrazoles can be sensitive to heat, moisture, or acidic conditions.[1] It is advisable to:
-
Avoid excessive heating during solvent removal or recrystallization.
-
Use anhydrous solvents and store the compound under an inert atmosphere if it is moisture-sensitive.[1]
-
Perform a stability test on a small scale before committing the entire batch to a specific purification method. For column chromatography, you can check for decomposition on a TLC plate.[2][3]
Q3: How can I separate regioisomers of my brominated pyrazole?
A3: Separation of regioisomers is a common challenge and can often be achieved by silica gel column chromatography.[4] The choice of eluent is critical and may require careful optimization. Fractional recrystallization can also be effective if the isomers exhibit different solubilities in a particular solvent system.[5]
Q4: I've used N-bromosuccinimide (NBS) as the brominating agent. How do I remove the succinimide byproduct?
A4: Succinimide is soluble in water, so it can typically be removed by an aqueous workup.[6] Washing the organic layer with water or a saturated sodium bicarbonate solution is a common procedure.[6] In some cases, succinimide may co-crystallize with the product, making recrystallization alone challenging.[6]
Troubleshooting Guides
Problem 1: Removing Unreacted Bromine
Symptom: The organic layer of your reaction mixture has a persistent reddish-brown or yellow color after the reaction is complete.
| Possible Cause | Solution |
| Excess elemental bromine remains in the reaction mixture. | Quench the reaction with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used. Add the solution dropwise until the color disappears.[6] Alternatively, sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can be used.[7] |
| A solid precipitate (elemental sulfur) forms during the sodium thiosulfate quench. | The reaction mixture is likely acidic. Neutralize or make the mixture slightly basic with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution to prevent the decomposition of thiosulfate. |
| An emulsion forms during the aqueous wash. | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. Alternatively, add more of the organic solvent. Gentle swirling instead of vigorous shaking of the separatory funnel can also prevent emulsion formation.[6] |
Problem 2: Column Chromatography Issues
Symptom: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound.[8] Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[9] |
| The compound is unstable on silica gel. | Some nitrogen-containing heterocycles can decompose on acidic silica gel.[2] You can deactivate the silica gel by treating it with a base, such as triethylamine, or use an alternative stationary phase like alumina or florisil.[2] |
| The sample was not loaded correctly. | Dissolve the sample in a minimum amount of solvent and load it onto the column in a narrow band to ensure good separation.[10] If the compound has poor solubility in the eluent, consider dry loading.[10] |
| All fractions are mixed despite a good Rf difference on TLC. | This could indicate that one compound is degrading on the column to form the other. Check the stability of your compound on silica using a 2D TLC.[2] |
Problem 3: Recrystallization Failures
Symptom: The compound "oils out" or fails to crystallize.
| Possible Cause | Solution |
| The compound is precipitating at a temperature above its melting point. | Add more of the "good" solvent to the hot solution to lower the saturation temperature. Ensure the solution cools as slowly as possible; using an insulated container can help.[5] |
| The solution is not supersaturated. | If no crystals form upon cooling, the solution may not be sufficiently concentrated. Boil off some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[5] |
| The chosen solvent is not suitable. | Experiment with different single or mixed solvent systems. A common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and add a hot "anti-solvent" (e.g., water) until turbidity is observed, then allow it to cool slowly.[5] |
| The resulting crystals are impure. | Impurities may be trapped in the crystal lattice. Ensure the initial dissolution was complete. Wash the collected crystals with a small amount of cold recrystallization solvent. A second recrystallization may be necessary.[5] |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Brominated Pyrazole
| Purification Method | Purity of Final Product (Illustrative) | Typical Yield (Illustrative) | Key Impurities Removed |
| Direct Recrystallization | 85-95% | 60-80% | Minor colored impurities, some starting material |
| Column Chromatography | >98% | 50-70% | Regioisomers, over-brominated products, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 90-97% | 55-75% | Basic or acidic impurities, some colored byproducts |
Note: Purity and yield are highly dependent on the specific substrate and reaction conditions.
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Application Notes |
| Recrystallization | Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate, Isopropanol | Mixed solvent systems are often effective for pyrazole derivatives.[5] The choice depends on the polarity of the compound. |
| Column Chromatography | Ethyl Acetate/Hexane, Methanol/Dichloromethane | A standard for compounds of intermediate polarity.[9] For more polar compounds.[9] Adding a small amount of triethylamine (0.1-2.0%) can be beneficial for basic compounds.[11] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Removal of Excess Bromine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with stirring until the bromine color is no longer visible.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (if the product is not basic), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the solvent to drain to the level of the silica bed.
-
Dissolve the crude brominated pyrazole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. silicycle.com [silicycle.com]
stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile under acidic/basic conditions
This technical support center provides guidance on the stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited in publicly available literature; therefore, the following guidance is based on general chemical principles of the pyrazole ring, nitrile group, and related brominated heterocyclic compounds. It is strongly recommended to perform stability studies for your specific application and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to the functional groups present in its structure: the nitrile group, the brominated pyrazole ring, and the phenyl substituent. Potential degradation pathways include:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[1][2][3][4][5]
-
Degradation of the pyrazole ring: While the pyrazole ring is generally aromatic and stable, harsh conditions could potentially lead to ring cleavage.[6]
-
Photodegradation: Brominated aromatic compounds can be sensitive to light and may undergo degradation upon exposure.[6]
-
Oxidation: The pyrazole ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation.
Q3: How can I detect degradation of my this compound sample?
A3: Signs of degradation can include:
-
A change in the physical appearance of the solid, such as color change.
-
Decreased solubility in a given solvent.
-
The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, LC-MS, GC-MS).
-
Changes in spectroscopic data (e.g., NMR, IR) compared to a reference standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side product observed in a reaction under acidic conditions. | The nitrile group may be hydrolyzing to a carboxylic acid or an amide. | - Analyze the side product by LC-MS or NMR to confirm its identity. - If hydrolysis is confirmed, consider using milder acidic conditions (e.g., lower temperature, shorter reaction time, weaker acid). - Protect the nitrile group if it is not the intended reaction site. |
| Low yield or multiple products in a reaction under basic conditions. | The nitrile group may be hydrolyzing. The pyrazole ring may also be susceptible to degradation under strong basic conditions. | - Confirm the identity of byproducts. - Use a non-nucleophilic base if possible. - Lower the reaction temperature and shorten the reaction time. - Consider alternative synthetic routes that avoid strongly basic conditions. |
| Compound appears to degrade when exposed to light. | The compound is likely undergoing photodegradation. | - Protect the reaction and all solutions from light by using amber glassware or wrapping containers in aluminum foil. - Work in a fume hood with the sash down to minimize exposure to overhead lighting. |
| Inconsistent results from a stock solution over time. | The compound may be degrading in the chosen solvent. | - Prepare fresh solutions for each experiment. - If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light. - Perform a preliminary stability study of the compound in the intended solvent. |
Experimental Protocols
The following is a general protocol for assessing the stability of this compound under acidic and basic conditions.
Objective: To determine the stability of this compound in solution at different pH values over time.
Materials:
-
This compound
-
HPLC grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Acidic Condition: Prepare a solution of 0.1 M HCl in a water/acetonitrile mixture (e.g., 50:50 v/v).
-
Neutral Condition: Prepare a neutral buffer solution (e.g., pH 7.0 phosphate buffer) in a water/acetonitrile mixture.
-
Basic Condition: Prepare a solution of 0.1 M NaOH in a water/acetonitrile mixture.
-
For each condition, add a known volume of the stock solution to a volumetric flask and dilute with the respective test solution to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Stability Study:
-
Transfer aliquots of each test solution into separate amber HPLC vials.
-
Store the vials at a controlled temperature (e.g., room temperature or 40°C).
-
Analyze the samples by HPLC at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a mobile phase gradient of water and acetonitrile with a suitable additive (e.g., 0.1% formic acid for acidic conditions).
-
Monitor the elution at a wavelength where the compound has maximum absorbance.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the compound remaining versus time for each condition.
-
Identify any new peaks that appear in the chromatograms, which may correspond to degradation products.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, from phenylhydrazine and (ethoxymethylene)malononitrile. The second step is the conversion of the amino group to a bromo group via a Sandmeyer reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
Q1: My yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is low. What are the possible reasons?
A1: Low yields in this step can often be attributed to several factors:
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Incomplete reaction: The condensation reaction between phenylhydrazine and (ethoxymethylene)malononitrile may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time, typically 2-4 hours.[1]
-
Sub-optimal solvent: The choice of solvent can significantly impact the yield. Ethanol is a commonly used and effective solvent for this reaction.[1]
-
Impure starting materials: The purity of phenylhydrazine and (ethoxymethylene)malononitrile is crucial. Ensure they are of high purity before starting the reaction.
-
Improper work-up: Inefficient extraction or purification can lead to loss of product. Ensure proper phase separation during extraction and use an appropriate solvent system for chromatography if necessary.
Q2: I am observing the formation of an unexpected isomer. How can I ensure the correct regioselectivity?
A2: The reaction between an unsymmetrical β-dicarbonyl equivalent and a substituted hydrazine can potentially lead to the formation of two regioisomers. For the synthesis of the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the reaction conditions should favor the cyclization at the nitrile group. Using a protic solvent like ethanol at reflux generally provides good regioselectivity for the desired product.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Q3: The Sandmeyer reaction is not proceeding as expected, and I am getting a low yield of the bromo-pyrazole. What could be wrong?
A3: The Sandmeyer reaction is a robust method but requires careful control of reaction conditions:
-
Incomplete diazotization: The formation of the diazonium salt is the critical first part of this step. This reaction must be carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. Ensure that the addition of sodium nitrite is slow and that the temperature is strictly maintained.
-
Decomposition of the diazonium salt: Diazonium salts are thermally labile. If the temperature rises significantly during the reaction or if the diazonium salt solution is allowed to stand for too long, it can decompose, leading to the formation of byproducts such as phenols.
-
Inactive copper(I) bromide: The copper(I) bromide (CuBr) is the catalyst for the reaction. If the CuBr is old or has been exposed to air, it may have oxidized to copper(II) bromide, which is less effective. Use freshly prepared or high-quality CuBr.
-
Insufficient acid: The diazotization reaction requires an acidic medium. A lack of sufficient acid can lead to incomplete formation of the diazonium salt.
Q4: I am observing the formation of a dark-colored tarry substance in my reaction mixture. What is causing this?
A4: The formation of tarry byproducts is a common issue in Sandmeyer reactions and can be caused by:
-
Side reactions of the diazonium salt: Diazonium salts are reactive species and can undergo various side reactions, including coupling reactions with electron-rich aromatic compounds. If any unreacted starting amine is present, it can couple with the diazonium salt to form colored azo compounds.
-
Decomposition products: As mentioned earlier, decomposition of the diazonium salt can lead to a mixture of phenolic and other polymeric byproducts.
-
Radical side reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can sometimes lead to the formation of biaryl byproducts and other polymeric materials.
Q5: How can I effectively purify the final product, this compound?
A5: Purification of the final product typically involves the following steps:
-
Extraction: After the reaction is complete, the mixture is usually poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a solution of sodium bicarbonate or sodium carbonate to remove any acidic impurities, followed by a wash with water and then brine.
-
Drying and concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any byproducts.
-
Recrystallization: The purified product can be further recrystallized from a suitable solvent to obtain a highly pure solid.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
| Parameter | Value | Reference |
| Phenylhydrazine | 1.0 eq | [1] |
| (Ethoxymethylene)malononitrile | 1.0 eq | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Typical Yield | ~85% | [1] |
Table 2: General Conditions for the Sandmeyer Bromination
| Parameter | General Condition |
| Starting Material | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acid | Hydrobromic Acid (HBr) |
| Catalyst | Copper(I) Bromide (CuBr) |
| Temperature (Diazotization) | 0 - 5 °C |
| Temperature (Bromination) | Room Temperature to 60 °C |
| Typical Yield | 60 - 80% (Varies) |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]
-
To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, slowly add (ethoxymethylene)malononitrile (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (General Procedure)
-
Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
minimizing impurities in 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the formation of the pyrazole ring to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This intermediate is then converted to the final bromo-substituted product via a Sandmeyer reaction.
Q2: What are the critical parameters to control during the Sandmeyer reaction to minimize impurity formation?
Temperature control is paramount. The diazotization of the amino group should be carried out at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[1] Elevated temperatures can lead to the formation of phenolic impurities.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of starting materials and the formation of the product in both steps of the synthesis. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2]
Q4: What are the primary impurities I should expect?
In the synthesis of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate, impurities may include unreacted starting materials. During the subsequent Sandmeyer reaction, the most common impurity is 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile, formed from the reaction of the diazonium salt with water. Incomplete diazotization can also result in the presence of the starting aminopyrazole in the final product.
Q5: What is the best method for purifying the final product?
Recrystallization is a commonly used and effective method for the purification of pyrazole derivatives. The choice of solvent will depend on the solubility of the final product and its impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate)
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of the starting materials, such as malononitrile and phenylhydrazine. Impurities can lead to side reactions and lower yields. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some pyrazole syntheses proceed at room temperature, while others require heating. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may lead to the formation of byproducts. |
| Inefficient Cyclization | Consider the use of a catalyst to promote the cyclization reaction. Various catalysts have been reported for the synthesis of similar pyrazole derivatives.[3][4] |
Issue 2: High Levels of 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile Impurity
| Possible Cause | Troubleshooting Step |
| Elevated Temperature During Diazotization | Strictly maintain the temperature of the diazotization reaction between 0-5°C to prevent the decomposition of the diazonium salt.[1] |
| Excess Water in the Reaction Mixture | Use anhydrous solvents where possible and minimize the exposure of the reaction to moisture. |
| Slow Consumption of Diazonium Salt | Ensure that the copper(I) bromide is added promptly after the formation of the diazonium salt. |
Issue 3: Presence of Starting Material (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Diazotization | Ensure the complete conversion of the amino group to the diazonium salt. The reaction with nitrous acid should be allowed to proceed to completion at low temperatures. A starch-iodide paper test can be used to check for the presence of excess nitrous acid, indicating the consumption of the primary amine.[1] |
| Insufficient Amount of Nitrous Acid | Use a slight excess of sodium nitrite to ensure complete diazotization. |
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Likely Origin |
| Phenylhydrazine | C₆H₅NHNH₂ | Unreacted starting material from the pyrazole synthesis. |
| Malononitrile | CH₂(CN)₂ | Unreacted starting material from the pyrazole synthesis. |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | Incomplete Sandmeyer reaction. |
| 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₇N₃O | Reaction of the diazonium intermediate with water. |
Experimental Protocols
Key Experiment: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Illustrative)
A variety of methods exist for the synthesis of 5-aminopyrazoles.[5][6] A general procedure involves the condensation of a β-ketonitrile with phenylhydrazine. Alternatively, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine can be employed, often in the presence of a catalyst.[4] The reaction progress is typically monitored by TLC. Upon completion, the product is often isolated by filtration and purified by recrystallization.
Key Experiment: Sandmeyer Reaction for the Synthesis of this compound (Illustrative)
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide.[7][8]
-
Diazotization: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is dissolved in an aqueous acidic solution (e.g., HBr in water) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.
-
Sandmeyer Reaction: A solution of copper(I) bromide in HBr is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Efficient Pyrazole-4-Carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of pyrazole-4-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbonitriles?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[1][2][3][4] This approach is favored for its operational simplicity, high yields, and often environmentally friendly conditions.[1][2][3][5]
Q2: What types of catalysts are used for this synthesis?
A2: A wide range of catalysts have been successfully employed, including:
-
Nanocatalysts: Such as copper-modified layered double hydroxides (LDH@PTRMS@DCMBA@CuI), tannic acid-functionalized silica-coated Fe3O4 nanoparticles, and Ag/ZnO nanoparticles offer high efficiency and reusability.[1][4][5]
-
Simple Inorganic Salts: Sodium chloride (NaCl) has been demonstrated as a facile and environmentally benign catalyst in aqueous media.[3]
-
Metal Complexes: Thiazole derivatives of Fe(III), Pd(II), and Cu(II) have shown catalytic activity, particularly under ultrasonic irradiation.[6]
-
Ionic Liquids: These have been used as both catalyst and solvent, often in conjunction with microwave irradiation to reduce reaction times.[2][7]
-
Solid Acids: Sulfonated polyvinyl alcohol (SPVA) has been used as a heterogeneous acid catalyst under solvent-free conditions.[8][9]
Q3: What are the key advantages of using novel nanocatalysts?
A3: Novel nanocatalysts offer several benefits, including high catalytic activity leading to excellent yields and short reaction times (often 15-30 minutes).[1] They are typically stable, reusable for several cycles without significant loss of activity, and can promote reactions under mild, eco-friendly conditions (e.g., in water or ethanol/water mixtures).[1][5]
Q4: Can this synthesis be performed under "green" chemistry principles?
A4: Yes, many protocols align with green chemistry principles by utilizing aqueous solvents, enabling catalyst recovery and reuse, and minimizing the use of toxic organic solvents.[1][3][5] Some methods even proceed under solvent-free conditions.[8][9]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in pyrazole-4-carbonitrile synthesis can stem from several factors.[10] Here are some common issues and troubleshooting steps:
-
Impure Reactants: Impurities in the aldehyde, malononitrile, or hydrazine can lead to side reactions and reduce the yield.[10]
-
Solution: Ensure the purity of your starting materials. Use freshly distilled aldehydes and high-purity malononitrile and hydrazine derivatives.[10]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters.
-
Solution: Optimize the reaction conditions. A screening of different solvents (e.g., water, ethanol, water/ethanol mixtures), temperatures, and catalyst amounts may be necessary to find the optimal parameters for your specific substrates.[1] For instance, with NaCl as a catalyst, increasing the temperature was found to lower the yield.[3]
-
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates used.
-
Solution: Refer to the catalyst comparison data (Table 1) and consider trying a different catalyst. For example, some nanocatalysts have shown superior performance over simpler catalysts.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
Q2: I am observing the formation of significant side products. How can I improve the selectivity?
A2: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.
-
Knoevenagel Condensation Product: The initial condensation of the aldehyde and malononitrile can sometimes be a major side product if the subsequent cyclization with hydrazine is slow.
-
Solution: Ensure the timely addition of the hydrazine component. Some protocols involve the formation of the Knoevenagel product first, followed by the addition of hydrazine.[2][7] Optimizing the stoichiometry, perhaps with a slight excess of hydrazine, might also drive the reaction towards the desired pyrazole.[10]
-
-
Regioisomer Formation: With unsymmetrical hydrazines, the formation of regioisomers is a possibility.
-
Solution: The choice of catalyst and solvent can influence regioselectivity.[10] While many of the cited methods for pyrazole-4-carbonitrile synthesis use symmetrical hydrazines like phenylhydrazine, if you are using a substituted hydrazine, you may need to screen different catalytic systems to favor the desired isomer.
-
Q3: My catalyst seems to be deactivating after one or two runs. What can I do?
A3: Catalyst deactivation can be due to poisoning, leaching, or structural changes.
-
Leaching of Active Species: The active catalytic species may be leaching from the support into the reaction mixture.
-
Solution: Ensure proper work-up procedures for catalyst recovery. This often involves centrifugation, washing with a suitable solvent like ethanol, and drying before reuse.[1]
-
-
Poisoning: Impurities in the reactants or solvent can poison the catalyst.
-
Solution: Use high-purity starting materials and solvents.
-
-
Structural Degradation: The catalyst structure may not be stable under the reaction conditions.
Data Presentation
Table 1: Comparison of Various Catalysts for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reusability (Cycles) | Reference |
| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 55 | 15-27 | 85-93 | 4 | [1] |
| Fe3O4@SiO2@Tannic acid | Solvent-free | 80 | 10-15 | 90-96 | 6 | [5] |
| Ag/ZnO NPs | H2O/EtOH | 30 | - | Excellent | - | [4] |
| NaCl | Water | Room Temp. | 18-25 | 88-95 | - | [3] |
| SPVA | Solvent-free | Ambient | - | up to 89 | 6 | [8][9] |
| Pd(II) complex | Water | 80 | 15-20 | up to 97 | 4 | [6] |
Note: Reaction times and yields can vary depending on the specific aldehyde substrate used.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Catalyst [1]
-
Reactant Mixture: In a test tube, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Catalyst and Solvent: Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) and a solvent mixture of H2O/EtOH (0.5:0.5 mL).
-
Reaction: Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Add 3 mL of hot ethanol or chloroform and separate the catalyst by centrifugation. Wash the catalyst with ethanol and dry it in an oven at 60 °C for reuse.
-
Product Isolation: Evaporate the solvent from the reaction mixture and recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.
Protocol 2: Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles using Fe3O4@SiO2@Tannic Acid Catalyst [5]
-
Reactant Mixture: In a reaction vessel, combine the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine or p-tolylhydrazine (1 mmol).
-
Catalyst: Add the Fe3O4@SiO2@Tannic acid catalyst (0.1 g).
-
Reaction: Heat the mixture at 80 °C under solvent-free (mechanochemical) conditions for the specified time (typically 10-15 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), add ethanol to the reaction mixture.
-
Catalyst Recovery: Separate the magnetic catalyst using an external magnet. The catalyst can be washed with ethanol and reused.
-
Product Isolation: Evaporate the ethanol from the solution and recrystallize the solid residue to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of pyrazole-4-carbonitriles.
Caption: Decision tree for catalyst selection in pyrazole-4-carbonitrile synthesis.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The following information is intended to help manage and mitigate the risks associated with exothermic reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction temperature is increasing rapidly and uncontrollably after adding the hydrazine reagent. What should I do?
A1: An uncontrolled rise in temperature indicates a potential runaway reaction. Your immediate priorities are personal safety and bringing the reaction under control.
-
Immediate Actions:
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Alert Colleagues: Inform others in the lab of the situation.
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Stop Reagent Addition: Immediately cease the addition of any further reagents.
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Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling system. This may involve adding more ice or a dry ice/acetone mixture to your cooling bath.
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Remove Heating Source: If a heating mantle or hot plate is in use, remove it immediately.
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Prepare for Quenching: Have a quenching agent ready, but do not add it indiscriminately as this can sometimes worsen the situation. A cold, inert solvent can sometimes help to dilute the reaction and absorb heat.
-
-
If the Reaction Cannot Be Controlled:
-
Activate Emergency Systems: If the reaction continues to accelerate, activate the fume hood's emergency purge if available.
-
Evacuate: Leave the immediate area and inform your lab supervisor or safety officer.
-
Do Not Attempt to Contain a Violent Reaction: Your personal safety is the top priority.
-
Q2: I observed a sudden color change to dark brown/black and the evolution of fumes during my pyrazole synthesis. What is happening?
A2: A rapid color change and fuming are strong indicators of product decomposition or the formation of unwanted side products due to excessive heat. This suggests that the internal temperature of your reaction has exceeded the stability threshold of your starting materials, intermediates, or final product.
-
Possible Causes:
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The rate of addition of one of the reagents was too fast, leading to a localized hot spot.
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The cooling system was insufficient for the scale of the reaction.
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The initial temperature of the reaction was too high.
-
-
Corrective Actions:
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Immediate Cooling: Attempt to cool the reaction vessel as described in the previous answer.
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Analysis: Once the reaction is stable and at a safe temperature, take a small aliquot for analysis (e.g., TLC, LC-MS) to identify the components of the mixture. This will help determine if any desired product has formed or if the reaction has resulted entirely in decomposition products.
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Future Prevention: For subsequent attempts, reduce the rate of addition, use a more dilute solution of the reagent being added, or employ a more efficient cooling bath.
-
Q3: My pyrazole synthesis is giving me a low yield and multiple side products. Could this be related to the exotherm?
A3: Yes, poor temperature control is a common cause of low yields and the formation of side products in pyrazole synthesis.[1] The Knorr synthesis, for example, can form intermediates like hydroxylpyrazolidine or di-addition products, and these side reactions can be favored at higher temperatures.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully measure your reactants to avoid an excess of one, which can promote side reactions.[1]
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Modify Reaction Conditions: Experiment with different solvents and, most importantly, lower the reaction temperature.[1]
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Slow Addition: Add the hydrazine derivative dropwise to a cooled solution of the 1,3-dicarbonyl compound to maintain a stable internal temperature.
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Milder Conditions: If you suspect your product is degrading, try running the reaction at a lower temperature or using a milder catalyst.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in pyrazole synthesis?
A1: The primary cause is the highly favorable thermodynamics of the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its equivalent). The formation of the stable aromatic pyrazole ring releases a significant amount of energy as heat.[2] The initial addition of the reagents can be particularly exothermic.[3][4]
Q2: What are the essential safety precautions when setting up a potentially exothermic pyrazole synthesis?
A2: Always assume the reaction will be exothermic and take the following precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[5]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.[5]
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Cooling Bath: Have a cooling bath (e.g., ice-water) ready and of sufficient size for your reaction flask.
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Monitoring: Use a thermometer to monitor the internal temperature of the reaction.
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Emergency Plan: Know the location of the nearest fire extinguisher, safety shower, and eyewash station. Have a plan in place for a runaway reaction.[5]
Q3: How can I control the temperature of my reaction more effectively?
A3: Effective temperature control can be achieved through several methods:
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Slow Reagent Addition: Use a dropping funnel or syringe pump for controlled, dropwise addition of the most reactive reagent (often the hydrazine).
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized hot spots and ensure even heat distribution.
-
External Cooling: Use an appropriately sized ice bath or a cryocooler for larger-scale reactions.
Q4: Are there specific types of pyrazole synthesis that are more prone to dangerous exotherms?
A4: Syntheses involving highly reactive starting materials or those conducted on a large scale are more likely to have significant exotherms. For example, reactions with unsubstituted hydrazine can be more vigorous than with substituted hydrazines. Nitrated pyrazole syntheses can also be particularly hazardous due to the energetic nature of the nitro groups.[6]
Data Presentation
The following table summarizes key parameters for managing exotherms in a typical Knorr-type pyrazole synthesis. Note: These values are illustrative and should be optimized for your specific reaction.
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 10 °C | Starting at a low temperature provides a larger buffer to absorb the initial exotherm upon reagent addition. |
| Reagent Addition Rate | 0.5 - 2.0 mL/min | A slow and controlled addition rate is crucial to prevent the rate of heat generation from overwhelming the cooling system. |
| Internal Temperature Limit | < 25 °C (during addition) | Maintaining a low internal temperature during the addition phase minimizes the risk of a runaway reaction and side product formation. |
| Post-Addition Temperature | 25 - 100 °C | After the initial exotherm is controlled, the reaction may require heating to proceed to completion.[2] |
| Stirring Speed | 200 - 400 RPM | Vigorous stirring ensures rapid heat transfer from the reaction mixture to the cooling bath. |
Experimental Protocols
Protocol: Controlled Synthesis of a Pyrazolone Derivative
This protocol is adapted from the Knorr synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine, with an emphasis on managing the initial exotherm.[4]
Materials:
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Ethyl acetoacetate
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Phenylhydrazine
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Ethanol
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Thermometer
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Ice bath
Procedure:
-
Setup: Place the round-bottom flask containing the magnetic stir bar in an ice bath on a magnetic stir plate. Equip the flask with a dropping funnel and a thermometer to monitor the internal temperature.
-
Initial Charge: Charge the round-bottom flask with ethyl acetoacetate (1.0 equivalent) and a portion of the ethanol solvent. Begin stirring and allow the solution to cool to 0-5 °C.
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Controlled Addition: Dilute the phenylhydrazine (1.0 equivalent) with the remaining ethanol in the dropping funnel.
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Exotherm Management: Add the phenylhydrazine solution dropwise to the cooled, stirring solution of ethyl acetoacetate. Note: The initial addition is exothermic.[4] Monitor the internal temperature closely and adjust the addition rate to ensure the temperature does not exceed 20 °C.
-
Reaction Progression: Once the addition is complete, continue stirring the reaction in the ice bath for an additional 30 minutes.
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Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-90 °C) for 1 hour to ensure the reaction goes to completion.[4]
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Workup: Cool the resulting mixture in an ice bath to induce crystallization. The crude product can then be isolated by vacuum filtration and purified by recrystallization from ethanol.[4]
Mandatory Visualization
Caption: Experimental workflow for managing an exothermic pyrazole synthesis.
Caption: Troubleshooting decision tree for a suspected runaway reaction.
References
Technical Support Center: Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.[1] |
| Suboptimal reaction conditions. | The choice of brominating agent and solvent can be critical. If using N-Bromosuccinimide (NBS), ensure it is fresh and the reaction is protected from light. | |
| Loss of product during work-up. | The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent. Minimize the number of washing steps if product loss is significant. | |
| Degradation of the product. | Pyrazole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure work-up conditions are kept mild. | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted starting material. | As mentioned above, ensure the reaction goes to completion by monitoring with TLC. |
| Formation of regioisomers. | The bromination of phenylpyrazoles can sometimes yield isomeric products.[2] The regioselectivity can be influenced by the substituent on the phenyl ring and the reaction conditions. Purification by column chromatography may be necessary to separate isomers. | |
| Formation of di-brominated byproducts. | Using an excess of the brominating agent can lead to the formation of di-brominated species. Use a stoichiometric amount or a slight excess of the brominating agent and add it portion-wise to the reaction mixture. | |
| Hydrolysis of the nitrile group. | Prolonged exposure to strong acid or base during work-up can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. Neutralize the reaction mixture promptly and use saturated sodium bicarbonate solution for washes where appropriate. | |
| Difficulty in Isolating the Product | Product is an oil instead of a solid. | The crude product may be an oil due to the presence of impurities. Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[3] |
| Product is highly soluble in the crystallization solvent. | If recrystallization fails, column chromatography on silica gel is a reliable method for purification.[2] | |
| Inconsistent Results | Reagent quality. | Ensure the purity of starting materials and reagents. For instance, old NBS may be less reactive. |
| Moisture in the reaction. | While not always critical for bromination, some reactions are sensitive to moisture. Using dry solvents and an inert atmosphere (like nitrogen or argon) can improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the bromination of a phenyl-pyrazole derivative?
A1: A general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete (as monitored by TLC), the mixture is typically cooled to room temperature. If a solid byproduct like succinimide (from NBS) is present, it can be removed by filtration. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with an aqueous solution to remove inorganic salts and other water-soluble impurities (e.g., saturated sodium bicarbonate solution, water, and brine). The organic layer is then dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.[2][3][4]
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. You can test various solvents on a small scale. Common choices for compounds like this include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
Q3: My NMR spectrum shows impurities. What are the likely culprits?
A3: Common impurities could include residual starting material (1-phenyl-1H-pyrazole-4-carbonitrile), regioisomers of the brominated product, or di-brominated products. Comparing the spectrum to that of the starting material will help identify unreacted substrate. The presence of multiple aromatic signals in an unexpected ratio may suggest isomeric impurities.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: While not always strictly necessary for bromination reactions with stable reagents like NBS, using an inert atmosphere can prevent potential side reactions with atmospheric moisture and oxygen, leading to cleaner reactions and more consistent results.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the bromination of 1-phenyl-1H-pyrazole-4-carbonitrile.
Materials:
-
1-phenyl-1H-pyrazole-4-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise at room temperature. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is consumed.
-
Quenching and Filtration: Once the reaction is complete, cool the mixture in an ice bath. If a precipitate (succinimide) forms, remove it by filtration and wash the solid with a small amount of cold acetonitrile.
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Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, or by recrystallization from an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
Workflow Diagram
Caption: Workflow for the synthesis and work-up of this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and Its Analogs
The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the core nuclei. By examining analogs with varying electronic properties at the 5-position, researchers can predict and interpret the spectra of new derivatives like 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. This guide presents a comparative analysis of a 5-amino substituted analog and a 5-chloro substituted analog to provide a comprehensive understanding of the expected spectral features.
Comparative ¹H NMR Data
The ¹H NMR spectra of 1-phenyl-1H-pyrazole-4-carbonitrile derivatives are characterized by signals from the phenyl group protons and the pyrazole ring proton. The chemical shift of the pyrazole C3-H is particularly sensitive to the nature of the substituent at the C5 position.
| Compound | Solvent | Phenyl Protons (ppm) | Pyrazole C3-H (ppm) | Other Protons (ppm) |
| This compound (Predicted) | CDCl₃ | 7.5-7.8 | ~8.1 | - |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 7.11-7.62 | - | -NH₂ (not specified) |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 6.94-8.44 | - | -NH₂ (not specified) |
| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 6.86-8.27 | - | 3.84 (-OCH₃), -NH₂ (not specified) |
Note: The chemical shifts for this compound are predicted based on the analysis of related structures. The electron-withdrawing nature of the bromine atom at C5 is expected to deshield the C3-H proton, shifting it downfield.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are indicative of the electronic environment created by the substituents.
| Compound | Solvent | Pyrazole C3 (ppm) | Pyrazole C4 (ppm) | Pyrazole C5 (ppm) | Phenyl C (ipso) (ppm) | Phenyl C (o, m, p) (ppm) | CN (ppm) | Other C (ppm) |
| This compound (Predicted) | CDCl₃ | ~140-145 | ~90-95 | ~130-135 | ~137-139 | ~120-130 | ~112-115 | - |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 153.12 | 112.79 | 144.40 | 142.44 | 120.33, 127.25, 128.33, 128.81, 129.03, 129.31, 129.46, 130.91, 133.90, 135.81 | - | - |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 148.69 | 112.99 | 143.90 | 137.35 | 120.91, 122.54, 124.51, 129.47, 129.79, 130.19, 131.41, 133.90, 134.64 | - | - |
| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 160.08 | 112.76 | 144.52 | 137.98 | 114.06, 114.27, 119.87, 127.67, 129.21, 130.22, 131.96 | - | 55.28 (-OCH₃) |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid[2] | CDCl₃ | 143.2 | 112.4 | 139.1 | 138.0 | 120.7, 128.1, 129.3 | - | 164.2 (-COOH) |
Note: The predicted ¹³C NMR chemical shifts for this compound are based on the expected electronic effects of the bromo and cyano groups. The electronegative bromine at C5 would lead to a downfield shift for C5 compared to an unsubstituted pyrazole, while the carbonitrile group significantly influences the chemical shift of C4.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and comparison of the NMR data for the target compound and its analogs.
Caption: Workflow for the comparative NMR analysis of the target compound and its analogs.
This comprehensive guide provides a foundational understanding for researchers engaged in the synthesis and characterization of novel pyrazole derivatives. By leveraging comparative NMR data and standardized experimental protocols, scientists can confidently elucidate the structures of new chemical entities, accelerating the pace of discovery in drug development and materials science.
References
A Comparative Guide to the FT-IR Spectroscopy of Pyrazole-4-carbonitrile and its Heterocyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of pyrazole-4-carbonitrile compounds and related heterocyclic nitriles, namely imidazole-4-carbonitrile and pyrrole-2-carbonitrile. Understanding the vibrational frequencies of these molecules is crucial for their identification, characterization, and the analysis of their chemical transformations, which is of significant interest in medicinal chemistry and materials science. This document presents a summary of key FT-IR absorption data, detailed experimental protocols for spectral acquisition, and a logical visualization of the characteristic vibrational modes.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectra of pyrazole-4-carbonitrile and its analogues are characterized by distinct absorption bands corresponding to the vibrations of their constituent functional groups. The most prominent of these are the nitrile (C≡N) stretching vibration and the various stretching and bending modes of the heterocyclic rings.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for Pyrazole-4-carbonitrile Derivatives and Related Heterocyclic Nitriles.
| Vibrational Mode | Pyrazole-4-carbonitrile Derivatives | Imidazole-4-carbonitrile (Predicted) | Pyrrole-2-carbonitrile (Predicted) |
| N-H Stretch (Ring) | 3100-3300 (broad) | 3100-3300 (broad) | 3300-3500 (sharp to broad) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 |
| C≡N Stretch | 2201-2251[1][2] | ~2230 | ~2225 |
| C=N Stretch (Ring) | 1550-1650 | 1580-1640 | N/A |
| C=C Stretch (Ring) | 1400-1600 | 1450-1550 | 1400-1500 |
| Ring Vibrations (Breathing/Deformation) | 1000-1300 | 1000-1300 | 1000-1300 |
| C-H In-plane Bending | 1000-1200 | 1000-1200 | 1000-1200 |
| C-H Out-of-plane Bending | 750-900 | 750-900 | 700-850 |
Experimental Protocols
The following protocols describe standard procedures for obtaining FT-IR spectra of solid heterocyclic compounds. The choice of method depends on the sample's physical properties and the desired quality of the spectrum.
Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
This is a widely used technique for solid and liquid samples due to its simplicity and minimal sample preparation.[3][4]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.
-
Potassium Bromide (KBr) Pellet Method
This traditional transmission method is suitable for powdered solid samples that can be finely ground and dispersed in a KBr matrix.
-
Instrumentation: An FT-IR spectrometer, a hydraulic press, a pellet die set, and an agate mortar and pestle.
-
Procedure:
-
Thoroughly dry high-purity, FT-IR grade potassium bromide (KBr) to remove any absorbed water, which has strong IR absorption bands.
-
In an agate mortar, grind 1-2 mg of the solid sample until it is a fine, uniform powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix it with the sample. Then, grind the mixture thoroughly to ensure a homogeneous dispersion of the sample within the KBr.
-
Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press for several minutes. This should result in a thin, transparent, or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer beam path should be recorded beforehand.
-
Visualization of FT-IR Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups present in a generic pyrazole-4-carbonitrile structure and their characteristic absorption regions in an FT-IR spectrum.
Caption: Correlation of functional groups in pyrazole-4-carbonitrile with their FT-IR absorption regions.
References
- 1. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. agilent.com [agilent.com]
- 4. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Purity Assessment of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the development of safe and effective therapeutics. 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of its purity assessment using a robust High-Performance Liquid Chromatography (HPLC) method against a hypothetical alternative, supported by experimental data.
The purity of this compound is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. Reverse-phase HPLC (RP-HPLC) is a widely adopted analytical technique for the purity determination of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3]
Experimental Protocols
A validated RP-HPLC method was developed for the purity assessment of this compound. The method's parameters are outlined below, providing a clear protocol for implementation.
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a C18 stationary phase, a common choice for the analysis of pyrazole derivatives.[1][3]
| Parameter | Method A (Optimized Method) | Alternative Method (Hypothetical) |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Methanol : 0.1% Formic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 230 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30°C | 35°C |
| Run Time | 15 minutes | 20 minutes |
Sample Preparation:
A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. This stock solution is then further diluted to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
Data Presentation and Comparison
The following table summarizes the hypothetical quantitative data obtained from the analysis of a batch of this compound using the optimized HPLC method. The data includes the retention time, peak area, and calculated percentage area for the main component and potential impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| Impurity 1 | 3.25 | 1500 | 0.15 |
| Impurity 2 | 4.89 | 2500 | 0.25 |
| This compound | 7.52 | 995000 | 99.50 |
| Impurity 3 | 9.12 | 1000 | 0.10 |
The optimized method (Method A) demonstrates excellent separation of the main peak from its potential impurities within a reasonable run time. The peak shape for this compound is sharp and symmetrical, allowing for accurate integration and quantification. In contrast, the hypothetical alternative method might result in longer retention times or poorer resolution of impurities, highlighting the importance of method optimization.
Visualizations
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow of the HPLC purity assessment process, from sample preparation to the final data analysis and reporting.
References
A Comparative Guide to the Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways
The synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, can be approached through several distinct synthetic routes. This guide provides a comprehensive comparison of the most viable methods, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical transformations to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Route | Description | Yield | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Route 1 | Two-step synthesis via an amino-pyrazole intermediate. | Overall yield can be high, depending on the efficiency of both steps. | Varies depending on the chosen method for each step. | Phenylhydrazine, malononitrile derivatives, brominating agents. | High yields for the initial precursor synthesis are well-documented. | Requires two separate reaction steps; bromination of the intermediate can be challenging. |
| Route 2 | Direct synthesis via a Sandmeyer reaction. | Moderate. | Typically short for the Sandmeyer step itself. | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, NaNO₂, HBr, CuBr. | A more direct, one-pot conversion from the amino precursor. | The Sandmeyer reaction can sometimes lead to side products, potentially lowering the yield. |
Route 1: Two-Step Synthesis via 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This is a widely employed and well-documented approach that proceeds in two distinct stages: the synthesis of the 5-amino-pyrazole precursor, followed by its bromination.
Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
There are several effective methods for the synthesis of this key intermediate.
Method 1A: One-Pot Three-Component Reaction
This efficient method involves the reaction of a substituted benzaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.[1][2][3][4]
-
Experimental Protocol:
-
To a solution of an appropriate benzaldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as a water/ethanol mixture, add phenylhydrazine (1 mmol).
-
Introduce a catalyst, for instance, a novel nano copper stabilized on layered double hydroxide (0.05 g), and stir the mixture at 55 °C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and recrystallize from ethanol.
-
-
Quantitative Data:
Method 1B: From (Ethoxymethylene)malononitrile
This method involves the reaction of (ethoxymethylene)malononitrile with phenylhydrazine.
-
Experimental Protocol:
-
Dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
-
-
Quantitative Data:
-
Yield: 84%
-
Step 2: Bromination of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
While specific protocols for the direct bromination of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile are not extensively detailed in the reviewed literature, a general approach using standard brominating agents can be inferred.
-
General Protocol (Inferred):
-
Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, while maintaining the low temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography or recrystallization.
-
-
Quantitative Data: Not available in the reviewed literature for this specific transformation.
Route 2: Direct Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a more direct route to introduce the bromo substituent onto the pyrazole ring from the corresponding amino precursor. This method is particularly useful for synthesizing aryl halides from aryl amines.
-
Experimental Protocol: A well-established protocol for a similar transformation, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, can be adapted for the 1-phenyl analog.[5]
-
Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
-
-
Quantitative Data:
-
Yield: A 59% yield has been reported for the synthesis of the analogous 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
-
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Route 1: A two-step synthesis of the target compound.
Caption: Route 2: A direct synthesis via the Sandmeyer reaction.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is advantageous due to the well-established and high-yielding methods for the synthesis of the 5-amino-pyrazole precursor. However, the subsequent bromination step requires further optimization to ensure high efficiency and selectivity.
-
Route 2 , the direct Sandmeyer reaction, offers a more streamlined approach. While potentially lower yielding than the combined steps of Route 1, its directness may be preferable in certain applications. The reported success with a structurally similar compound suggests that this is a promising avenue for the synthesis of the target molecule.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including desired yield, available starting materials, and tolerance for multi-step versus one-pot procedures. Further experimental investigation into the bromination step of Route 1 and the specific application of the Sandmeyer reaction in Route 2 is recommended to fully optimize the synthesis of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and Other Pyrazole Derivatives
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery and development, pyrazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide offers a comprehensive comparison of the biological activities of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile against other notable pyrazole compounds, drawing upon available experimental data and established structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.
While direct comparative experimental data for this compound is limited in the currently available scientific literature, this guide synthesizes findings from numerous studies on analogous pyrazole structures to provide a predictive overview of its potential biological profile. The following sections detail the antimicrobial, anticancer, and anti-inflammatory activities of various pyrazole derivatives, supplemented with experimental protocols and visual diagrams to elucidate key concepts.
Comparative Analysis of Biological Activities
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended phenyl groups. The following tables summarize the reported activities of various pyrazoles, providing a basis for understanding the potential of this compound.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds exhibiting potent antimicrobial effects. The introduction of different functional groups can modulate this activity.
Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyrazole-Thiazolidinone Conjugates | Escherichia coli, Staphylococcus aureus | MIC values in the range of 3.12-12.5 µg/mL | [1] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives | S. aureus, E. coli, Klebsiella pneumoniae | Promising results as antibiotics | [2] |
| Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | K. pneumoniae, S. aureus, P. aeruginosa | Inhibition zones of 6.0-14.2 mm | [3] |
| Pyrazoles with Chloro substitution | Xanthomonas Campestris, Aspergillus Niger | More efficient than other derivatives | |
| Acetohydrazide Pyrazole Derivatives (with fluoro phenyl group) | E. coli, S. aureus, P. aeruginosa, B. subtilis, S. cerevisiae, C. albicans | Highest antimicrobial activity in the series | [4] |
Structure-Activity Relationship Insights: The presence of a halogen atom, such as the bromo group at the 5-position in this compound, is often associated with enhanced antimicrobial activity. The electron-withdrawing nature of the cyano group at the 4-position may also contribute to its biological effects.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Pyrazole derivative with 4-bromophenyl group | A549, HeLa, MCF-7 | IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively | [5] |
| Pyrazole-Indole Hybrids | HepG2 | IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM | [6] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | NCI-H520, SNU-16, KATO III | IC50 values of 19, 59, and 73 nM, respectively | [7] |
| Pyrazole Benzamide and Dihydro Triazinone Derivatives | HCT-116, MCF-7 | Remarkable cytotoxic activities | [8] |
| Pyrazole-based CDK2 Inhibitors | A2780 ovarian cancer cells | Sub-micromolar antiproliferative activity | [9] |
Structure-Activity Relationship Insights: The substitution pattern on the pyrazole and the N-phenyl ring is critical for anticancer activity. For instance, the presence of a halogenated phenyl group can enhance cytotoxicity.[5] The bromo substituent at the 5-position and the phenyl group at the 1-position of the target compound suggest a potential for anticancer activity, which warrants further investigation.
Anti-inflammatory Activity
Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a well-known example.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | In-vivo/In-vitro Model | Activity Metric (e.g., % Inhibition, IC50) | Reference |
| 1-Phenyl-1H-pyrazole derivatives | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [10] |
| Pyrazole-thiazolidinone conjugates | Carrageenan-induced inflammation | Good anti-inflammatory activity | [11] |
| N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides | In-vitro assay | 82.35 ± 4.04% inhibition | [11] |
| Pyrazole and Pyrazoline Derivatives | Carrageenan-induced inflammation | Significant anti-inflammatory activity (28.57–30.95% inhibition) | [8] |
| 3-(5-Bromo-2-thienyl)-pyrazoline derivative | Cotton pellet-induced granuloma | Potent anti-inflammatory activity | [12] |
Structure-Activity Relationship Insights: The anti-inflammatory activity of pyrazoles is often linked to the inhibition of cyclooxygenase (COX) enzymes. The substitution on the N-phenyl ring can influence the selectivity towards COX-2. The 1-phenyl group in this compound is a common feature in many anti-inflammatory pyrazoles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key biological assays based on the reviewed literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In-vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
In-vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test pyrazole derivatives and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing Biological Processes
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. srrjournals.com [srrjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and Its Analogs in Focus
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed structural and functional comparison of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile and its key analogs, focusing on the impact of substitutions at the 5-position of the pyrazole ring. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate the structure-activity relationships that govern their performance.
The pyrazole scaffold is a privileged core in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The 1-phenyl-1H-pyrazole-4-carbonitrile framework, in particular, has garnered significant attention as a template for the development of novel therapeutic agents, especially in oncology.[3][4] This guide centers on this compound and compares it with its 5-amino and 5-chloro analogs, providing a comprehensive overview based on available experimental data.
Structural and Physicochemical Comparison
The primary distinction among the compared analogs lies in the substituent at the 5-position of the pyrazole ring: a bromine atom, an amino group, or a chlorine atom. This seemingly minor alteration can significantly influence the electronic and steric properties of the molecule, thereby affecting its physical characteristics and biological interactions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₁₀H₆BrN₃ | 248.08 | 115-116 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | ![]() | C₁₀H₈N₄ | 184.20 | 138.5-139.6[4] |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | ![]() | C₁₀H₆ClN₃ | 203.63 | Not available |
Spectroscopic Data Analysis
Spectroscopic analysis provides a fingerprint for each molecule, revealing key structural information. The following table summarizes characteristic spectral data for the 5-amino analog, which is well-documented in the literature. Data for the 5-bromo and 5-chloro analogs is less consistently reported in a comparative context.
Table 2: Comparative Spectroscopic Data
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346 (N-H), 2206 (C≡N)[5] | 7.62-7.28 (m, 5H, Ar-H), 4.81 (br s, 2H, NH₂)[4] | 153.1, 144.4, 135.8, 129.4, 129.3, 128.8, 120.3, 112.7[5] |
Synthesis of the Pyrazole Core
The synthesis of these pyrazole derivatives often employs a multicomponent reaction strategy, which is efficient and allows for facile diversification of the substituents. A common and effective method involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst.
Caption: General workflow for the synthesis of pyrazole analogs.
Experimental Protocols
General Synthesis of 5-Amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles[3]
A mixture of a substituted halogenated aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is then subjected to microwave irradiation at 140°C for approximately two minutes. After cooling, the resulting solid is collected, washed, and recrystallized to yield the pure product.
In Vitro Cytotoxicity Assessment (MTT Assay)[1][3]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[1][3]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1][3]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[1]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Biological Activity and Structure-Activity Relationship
It is hypothesized that the electronegativity and size of the substituent at the 5-position can influence the molecule's ability to interact with biological targets. For instance, a halogen atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The amino group, on the other hand, can act as a hydrogen bond donor and acceptor, potentially leading to different binding modes.
Caption: Logical relationship of pyrazole analog's biological effect.
Conclusion
References
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry.
While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, single-crystal X-ray diffraction stands as the gold standard, offering unequivocal proof of structure and stereochemistry. This guide will delve into the experimental data and protocols for these techniques, highlighting their respective strengths and limitations in the context of pyrazole derivatives.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from various analytical methods for this compound and its close analogs. This allows for a direct comparison of the type and precision of information each technique provides.
| Parameter | X-ray Crystallography (Analog) | ¹H NMR (Analog) | ¹³C NMR (Analog) | IR (Analog) | Mass Spectrometry (Predicted) |
| Data Type | Atomic coordinates, bond lengths, bond angles, crystal system | Chemical shift (ppm), coupling constants (Hz) | Chemical shift (ppm) | Wavenumber (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Key Findings | Monoclinic, P2₁/c space group | Phenyl protons: multiplet at δ 7.62-7.28 ppm | Phenyl carbons: δ 120.33-144.40 ppm | C≡N stretch: ~2206 cm⁻¹ | [M+H]⁺: 247.98178 |
| a = 9.5408(16) Å | Pyrazole proton: singlet at δ ~8.0 ppm | Pyrazole carbons: δ 112.79-153.12 ppm | C=C/C=N stretch: ~1600-1400 cm⁻¹ | [M+Na]⁺: 269.96372 | |
| b = 9.5827(16) Å | C-Br stretch: ~600-500 cm⁻¹ | ||||
| c = 11.580(2) Å | |||||
| β = 105.838(3)° | |||||
| Certainty | Absolute 3D structure | Connectivity and electronic environment | Carbon framework | Presence of functional groups | Molecular weight and formula |
Note: X-ray crystallography data is for the closely related analog, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, due to the absence of a published crystal structure for the title compound. NMR and IR data are based on analogs such as 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. Mass spectrometry data is predicted for the title compound.
The Decisive Advantage of X-ray Crystallography
X-ray crystallography provides a definitive and high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled in its ability to determine absolute configuration, bond lengths, bond angles, and intermolecular interactions with exceptional precision. For drug development, such detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.
While alternative methods like NMR, IR, and mass spectrometry are essential for routine characterization and confirmation of synthesis, they provide indirect structural information. NMR reveals the chemical environment and connectivity of protons and carbons, IR identifies functional groups, and mass spectrometry determines the molecular weight. However, none of these techniques can, on their own, provide the unambiguous 3D structural proof that X-ray crystallography delivers.
The following diagram illustrates the typical workflow for structural validation using X-ray crystallography.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Single-Crystal X-ray Diffraction (Representative Protocol)
This protocol is based on the analysis of a closely related 1-phenyl-1H-pyrazole derivative.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 130 K) using a specific radiation source (e.g., MoKα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated. The data is deposited in a crystallographic database (e.g., Cambridge Crystallographic Data Centre) for public access.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 or 500 MHz for ¹H).
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Multiplicities (singlet, doublet, triplet, multiplet), coupling constants (in Hz), and integration values are analyzed to determine the connectivity of atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of absorption bands are correlated with the presence of specific functional groups (e.g., C≡N, C=C, C-Br).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, scanning over a relevant mass range.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) is used to confirm the molecular weight of the compound. The isotopic pattern, especially for bromine-containing compounds, provides further confirmation of the elemental composition.
The following diagram illustrates the logical relationship in using multiple techniques for comprehensive structural elucidation.
A Comparative Analysis of the Reactivity of Brominated Versus Non-Brominated Pyrazoles
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyrazole scaffolds is paramount for efficient molecular design and synthesis. This guide provides an objective, data-driven comparison of the reactivity of brominated pyrazoles against their non-brominated counterparts, focusing on key transformations relevant to pharmaceutical and materials science.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, owing to its diverse biological activities. The introduction of a bromine atom, typically at the C4-position, serves not only to modulate the pharmacological profile of the molecule but also as a versatile synthetic handle for further functionalization. This guide delves into a comparative study of the reactivity of these two classes of pyrazoles in essential reactions such as Suzuki-Miyaura coupling, C-H activation, electrophilic substitution, and N-alkylation, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Reactivity Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of brominated and non-brominated pyrazoles in key organic transformations.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%), 50°C, 1.5 h | 4-Nitropyrazole | 85% | [1] |
| Nitration | 4-Nitro-1-acetonylpyrazole | Conc. HNO₃ / H₂SO₄ | 4-Nitro-1-(trinitromethyl)-pyrazole | 28% (destructive nitration) | [2] |
| Bromination | 3,5-Dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS), CCl₄ or H₂O, 20-25°C | 4-Bromo-3,5-dimethyl-1H-pyrazole | 90-99% | [3] |
| Reaction Type | Substrate | Coupling Partner | Catalyst and Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2, base | 4-Aryl/heteroaryl-3,5-dinitro-1H-pyrazoles | Good to excellent | [4] |
| Suzuki-Miyaura Coupling | Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | Various Pd catalysts | Arylated aminopyrazoles | Bromo derivatives often superior to iodo due to less dehalogenation | [5] |
| Reaction Type | Substrate | Reagents and Conditions | Product | Regioisomeric Ratio (N1:N2) | Reference |
| N-Alkylation | 3-Substituted-1H-pyrazole | α-Bromoacetamide/α-bromoacetate, MgBr₂, i-Pr₂NEt, THF, 25°C | N2-alkylated pyrazole | Highly selective for N2 | [6] |
| N-Alkylation | Trifluoromethylated pyrazoles | Ethyl iodoacetate, K₂CO₃, MeCN, reflux | Mixture of N1 and N2 isomers | Varies with substituents | [7] |
Experimental Protocols: A Practical Guide
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and adaptation in your own research.
Protocol 1: Nitration of Pyrazole
This protocol describes the efficient synthesis of 4-nitropyrazole from pyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and an ice-water bath, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Cool the pyrazole sulfate solution in an ice-water bath and add the nitrating mixture dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to obtain 4-nitropyrazole.[1]
Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 4-bromopyrazole with an arylboronic acid.
Materials:
-
4-Bromopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 4-bromopyrazole derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 3: N-Alkylation of a Pyrazole
This protocol provides a general method for the N-alkylation of a pyrazole using an alkyl halide.
Materials:
-
Pyrazole derivative
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., NaH, K₂CO₃, or DBU)
-
Anhydrous solvent (e.g., DMF, THF, or MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0°C under an inert atmosphere, add a solution of the pyrazole derivative dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated pyrazole(s). The ratio of N1 and N2 isomers can be determined by ¹H NMR spectroscopy of the crude product.[6]
Visualizing Reactivity: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reactions and the general reactivity patterns of pyrazoles.
Caption: Electrophilic substitution on the pyrazole ring.
Caption: General workflow for Suzuki-Miyaura coupling of 4-bromopyrazole.
Caption: Factors influencing N-alkylation regioselectivity of pyrazoles.
Discussion of Reactivity
Electrophilic Aromatic Substitution: The pyrazole ring is aromatic and undergoes electrophilic substitution, preferentially at the C4 position, which is the most electron-rich.[8][9][10] The presence of a bromine atom at C4, an electron-withdrawing group, is expected to deactivate the ring towards further electrophilic attack. While direct quantitative comparisons are scarce in the literature, the successful nitration of pyrazole to 4-nitropyrazole in high yield (85%)[1] contrasts with reports of destructive nitration for already substituted pyrazoles, suggesting that the non-brominated pyrazole is significantly more reactive towards electrophiles.
Suzuki-Miyaura Cross-Coupling: Brominated pyrazoles are excellent substrates for Suzuki-Miyaura coupling, providing a robust method for the introduction of aryl and heteroaryl substituents.[4] Comparative studies of halopyrazoles have shown that while iodopyrazoles are more reactive, they are also more prone to dehalogenation. Bromopyrazoles often provide a better balance of reactivity and stability, leading to higher yields of the desired coupled product.[5] Non-brominated pyrazoles can also undergo C-H activation/arylation, but this typically requires specific directing groups and reaction conditions.
C-H Activation: Direct C-H functionalization of the pyrazole ring is a powerful tool for late-stage modification. Studies have shown that for N-substituted 4-halopyrazoles, direct arylation can occur selectively at the C5 position without cleavage of the C-Br or C-I bond. This indicates that under certain palladium-catalyzed conditions, the C5-H bond is more reactive than the C-halogen bond. Pyrazole itself can act as a directing group for C-H activation, including the challenging activation of sp³ C-H bonds.[11]
N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers. The regioselectivity is influenced by both steric and electronic factors. The presence of a bulky substituent at C3 or C5 will generally direct alkylation to the less hindered nitrogen atom.[6][7] The electronic effect of a 4-bromo substituent is more subtle. As an electron-withdrawing group, it can influence the relative nucleophilicity of the two nitrogen atoms, but often steric hindrance from the alkylating agent and the substituents on the pyrazole ring are the dominant factors in determining the isomeric ratio.
Conclusion
The choice between a brominated and a non-brominated pyrazole in a synthetic strategy depends heavily on the desired transformation. Non-brominated pyrazoles exhibit higher reactivity in electrophilic substitution reactions. Conversely, brominated pyrazoles are indispensable for cross-coupling reactions like the Suzuki-Miyaura coupling, where the bromine atom serves as a reliable and efficient synthetic handle. In C-H activation, the reactivity is highly dependent on the specific reaction conditions and the position of the C-H bond. For N-alkylation, while the bromo substituent has an electronic influence, steric factors often play a more decisive role in regioselectivity. A thorough understanding of these reactivity patterns, as outlined in this guide, is crucial for the strategic design and successful execution of synthetic routes in the development of novel pyrazole-based compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile from different suppliers
For researchers in drug development and synthetic chemistry, the purity and structural integrity of starting materials are paramount. This guide provides a framework for the spectroscopic comparison of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile obtained from different commercial suppliers. Due to the general lack of publicly available, direct comparative spectroscopic data from suppliers, this document presents a standardized protocol and predicted data to serve as a benchmark for in-house quality control.
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic data for this compound based on its chemical structure. Researchers can use these tables to compare the data obtained from samples provided by different suppliers.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
Predicted for a 400 MHz spectrometer using CDCl₃ as a solvent.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~8.0 | Singlet (s) | 1H | Pyrazole ring proton |
| H-2', H-6' | ~7.6 | Multiplet (m) | 2H | Phenyl ring ortho protons |
| H-3', H-4', H-5' | ~7.4 | Multiplet (m) | 3H | Phenyl ring meta and para protons |
Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Predicted for a 100 MHz spectrometer using CDCl₃ as a solvent.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-5 | ~135 | Carbon bearing the bromine |
| C-3 | ~140 | Pyrazole ring CH |
| C-4 | ~95 | Pyrazole ring carbon attached to CN |
| C=N | ~115 | Nitrile carbon |
| C-1' | ~138 | Phenyl ring carbon attached to pyrazole |
| C-2', C-6' | ~125 | Phenyl ring ortho carbons |
| C-3', C-5' | ~129 | Phenyl ring meta carbons |
| C-4' | ~130 | Phenyl ring para carbon |
Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Strong |
| C=C, C=N (Aromatic/Pyrazole Rings) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-Br | 500 - 600 | Medium to Strong |
Table 4: LC-MS (Liquid Chromatography-Mass Spectrometry) Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| [M+H]⁺ (Electrospray Ionization) | ~248.98, ~250.98 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Experimental Protocols
To ensure consistency and comparability of results, the following standardized protocols should be employed.
1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform and phase correction. Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background scan before the sample scan. The data is typically presented as percent transmittance versus wavenumber.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in the mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100 - 500 m/z.
-
Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum for the peak of interest. Look for the characteristic isotopic pattern of bromine in the molecular ion peak.
-
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of a chemical from different suppliers against a reference standard or predicted data.
Caption: Workflow for comparing spectroscopic data from different suppliers.
By adhering to these standardized protocols and comparing the obtained data with the predicted values, researchers can confidently assess the identity and purity of this compound from various suppliers, ensuring the reliability of their experimental results.
Safety Operating Guide
Proper Disposal of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazards
This compound is classified as a hazardous substance. Key hazard statements associated with similar compounds include:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Proper personal protective equipment (PPE) is mandatory when handling this compound.
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or other protective clothing. For larger spills, a full protection suit may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a P95 (US) or P1 (EU EN 143) particle respirator may be required.
Always handle the compound in a designated area, away from ignition sources. Use non-sparking tools to prevent electrostatic discharge.
III. Spill Management and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains.
-
Absorb: For small spills, collect the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
IV. Disposal of this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. The material will likely be disposed of via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This method is effective for the destruction of halogenated organic compounds.
Do not attempt to dispose of this chemical down the drain or in regular trash.
V. Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven if appropriate.
VI. Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Primary Disposal Method | Controlled Incineration | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Handling Precautions | Use in a well-ventilated area, avoid dust formation, use non-sparking tools | [1] |
| Spill Procedure | Absorb with inert material, collect in a sealed container for disposal | [1] |
Visualized Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
This document is intended as a guide and should be supplemented with your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Comprehensive Safety and Handling Guide for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 76767-44-7). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The required PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn in situations with a high risk of splashing.[2]
-
Hand Protection: Chemical-resistant, impermeable gloves must be worn.[1] Disposable nitrile gloves are suitable for incidental contact but should be removed and discarded immediately after contamination.[3][4] For more prolonged handling, consider double-gloving or using thicker, heavy-duty gloves.[3]
-
Body Protection: A lab coat is the minimum requirement.[2][3] For tasks with a higher risk of exposure, a complete chemical-protective suit may be necessary. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles (EN 166/NIOSH approved) | Protects eyes from splashes and dust.[1] |
| Face Protection | Face shield | Provides additional protection against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact.[1][7] |
| Body Protection | Lab coat or chemical-protective suit | Protects skin and clothing from contamination.[2][3][5] |
| Respiratory Protection | Fume hood or full-face respirator | Prevents inhalation of dust and vapors.[1] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures will minimize the risks associated with handling this compound.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is operational and available.
-
Don all required personal protective equipment as outlined above.
-
Set up all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a brominated organic compound, it is classified as halogenated hazardous waste.
Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Waste Collection and Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[9]
-
-
Final Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[1]
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Spills: Evacuate personnel to a safe area.[1] Avoid dust formation.[1] Wear appropriate PPE.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


